3-Hydrazino-1-methyl-2(1H)-quinoxalinone
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-hydrazinyl-1-methylquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-13-7-5-3-2-4-6(7)11-8(12-10)9(13)14/h2-5H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFPXYFPJKUDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541980 | |
| Record name | 3-Hydrazinyl-1-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31595-64-9 | |
| Record name | 3-Hydrazinyl-1-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of 3-Hydrazino-1-methyl-2(1H)-quinoxalinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 3-Hydrazino-1-methyl-2(1H)-quinoxalinone, a heterocyclic compound of significant interest in medicinal chemistry. The quinoxaline scaffold is a core component in numerous biologically active molecules, exhibiting a wide range of therapeutic properties.[1][2][3] This document synthesizes theoretical knowledge and experimental data from analogous structures to elucidate the key structural features, spectroscopic characteristics, and potential chemical reactivity of this specific derivative. Detailed methodologies for its synthesis and characterization are presented, offering a foundational resource for researchers engaged in the design and development of novel quinoxalinone-based therapeutic agents.
Introduction: The Quinoxalinone Scaffold in Drug Discovery
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry. Their versatile pharmacological profile includes antibacterial, antiviral, anticancer, anti-inflammatory, and antifungal activities.[1][2][3][4] The planar structure of the quinoxaline ring system allows for effective intercalation with biological macromolecules, such as DNA, making it a privileged scaffold in drug design.[5] The introduction of a hydrazino group at the 3-position and a methyl group at the N-1 position of the 2(1H)-quinoxalinone core can significantly modulate the compound's physicochemical properties and biological activity, making this compound a molecule of considerable scientific interest.
Synthesis and Molecular Architecture
The synthesis of this compound is predicated on the well-established reactivity of quinoxaline-2,3-diones. The most direct and efficient route involves the hydrazinolysis of a corresponding precursor, 1-methyl-1,4-dihydroquinoxaline-2,3-dione. This reaction is a nucleophilic substitution at a carbonyl carbon, where hydrazine displaces one of the carbonyl oxygens.
Synthetic Protocol: Hydrazinolysis of 1-methyl-1,4-dihydroquinoxaline-2,3-dione
The conversion of 1-methyl-1,4-dihydroquinoxaline-2,3-dione to this compound is achieved by treatment with hydrazine hydrate.[3] This reaction is typically performed under reflux conditions, and the product can be isolated upon cooling and filtration.
Experimental Protocol:
-
Reactant Preparation: A mixture of 1-methyl-1,4-dihydroquinoxaline-2,3-dione and an excess of hydrazine hydrate is prepared in a suitable solvent, such as water or ethanol.
-
Reaction: The mixture is heated under reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is allowed to cool to room temperature. The resulting precipitate, this compound, is collected by filtration.
-
Purification: The crude product is washed with a cold solvent (e.g., water or ethanol) and can be further purified by recrystallization to yield the final compound.
Diagram of the Synthetic Pathway:
Caption: Synthesis of this compound.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the arrangement of protons in the molecule.
-
Aromatic Protons: The four protons on the benzene ring of the quinoxalinone core will typically appear as a complex multiplet in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the electronic environment of each proton.
-
N-Methyl Protons: The methyl group attached to the nitrogen at position 1 will present as a sharp singlet, likely in the range of δ 3.5-4.0 ppm.
-
Hydrazino Protons: The protons of the hydrazino group (-NH-NH₂) will appear as broad singlets due to quadrupole broadening and exchange with residual water in the solvent. The -NH- proton is expected to be downfield, while the -NH₂ protons will be more upfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the carbon framework of the molecule.
-
Carbonyl Carbon: The carbonyl carbon (C=O) at the 2-position is expected to resonate significantly downfield, typically in the range of δ 150-160 ppm.[6]
-
Aromatic and Heterocyclic Carbons: The carbons of the quinoxalinone ring system will appear in the aromatic region (δ 110-150 ppm).[6]
-
N-Methyl Carbon: The carbon of the N-methyl group will be observed in the aliphatic region, typically around δ 30-40 ppm.
| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic C-H | 7.0 - 8.5 (m) | 110 - 140 |
| N-CH₃ | 3.5 - 4.0 (s) | 30 - 40 |
| C=O | - | 150 - 160 |
| C-NHNH₂ | - | ~145-155 |
| -NH- | Broad singlet (variable) | - |
| -NH₂ | Broad singlet (variable) | - |
Table 1: Predicted NMR Spectroscopic Data for this compound. (s = singlet, m = multiplet)
Diagram of the Molecular Structure with Key NMR Correlations:
Caption: Predicted key proton environments for NMR analysis. (Note: A placeholder for an image of the molecular structure is included and would need to be replaced with an actual image for a final document).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the molecule.
-
N-H Stretching: The N-H stretching vibrations of the hydrazino group are expected to appear as one or two bands in the region of 3200-3400 cm⁻¹.
-
C-H Stretching: The aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.
-
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the quinoxalinone ring is expected in the region of 1650-1680 cm⁻¹.[2][6]
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the heterocyclic and aromatic rings will appear in the 1400-1620 cm⁻¹ region.[2][6]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Aliphatic C-H Stretch | < 3000 | Medium-Weak |
| C=O Stretch | 1650 - 1680 | Strong |
| C=N / C=C Stretch | 1400 - 1620 | Medium-Strong |
Table 2: Predicted FTIR Absorption Bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound.
-
Fragmentation Pattern: The fragmentation of quinoxalinone hydrazones can be complex. Common fragmentation pathways may include the loss of the hydrazino group, cleavage of the quinoxalinone ring, and loss of the N-methyl group. The analysis of these fragments can provide further confirmation of the molecular structure.
Potential Applications and Future Directions
The incorporation of a hydrazino moiety into the quinoxalinone scaffold opens up avenues for further chemical modifications, such as the formation of hydrazones, pyrazoles, and other heterocyclic systems. These modifications can lead to the development of new compounds with enhanced biological activities. Given the known pharmacological profile of quinoxalinones, this compound and its derivatives are promising candidates for investigation in several therapeutic areas:
-
Anticancer Agents: Many quinoxaline derivatives have demonstrated potent anticancer activity.
-
Antimicrobial Agents: The quinoxalinone core is present in several natural and synthetic antimicrobial compounds.
-
Enzyme Inhibitors: The structural features of this molecule make it a potential candidate for targeting various enzymes involved in disease pathways.
Further research should focus on the comprehensive experimental characterization of this compound to validate the predicted structural and spectroscopic properties. Elucidation of its crystal structure through X-ray crystallography would provide definitive insights into its three-dimensional conformation. Moreover, systematic derivatization and biological screening are warranted to explore its full therapeutic potential.
References
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- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.
- Cheeseman, G. W. H., & Jones, R. C. F. (1971). Quinoxalines and related compounds. Part VIII. The reactions of quinoxaline-2(1H)-ones and -2,3(1H,4H)-diones with hydrazine. Journal of the Chemical Society C: Organic, 452-454.
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The Versatile Scaffold: A Technical Guide to the Applications of 3-Hydrazino-1-methyl-2(1H)-quinoxalinone
Introduction: Unveiling a Privileged Heterocycle
In the landscape of medicinal chemistry and materials science, certain molecular frameworks consistently emerge as "privileged structures" – scaffolds that can interact with a wide range of biological targets and exhibit diverse physicochemical properties. The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a prominent member of this class.[1][2] This in-depth technical guide focuses on a particularly versatile derivative: 3-Hydrazino-1-methyl-2(1H)-quinoxalinone .
The presence of a reactive hydrazine group at the 3-position, combined with the inherent properties of the quinoxalinone core, makes this compound a valuable starting material for the synthesis of a multitude of derivatives with significant biological activities.[3] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanisms of action, and diverse applications of this fascinating molecule and its progeny, supported by detailed experimental protocols and quantitative data.
Core Synthesis and Chemical Reactivity
The synthetic accessibility of this compound is a key factor in its widespread use. The typical synthetic route involves a multi-step process, beginning with the condensation of an o-phenylenediamine with an appropriate dicarbonyl compound to form the quinoxalinone core.[1]
Synthesis of the Precursor: 3-Methylquinoxalin-2(1H)-one
The journey begins with the synthesis of the precursor, 3-methylquinoxalin-2(1H)-one. This is generally achieved through the condensation of o-phenylenediamine with ethyl pyruvate.
Experimental Protocol: Synthesis of 3-Methylquinoxalin-2(1H)-one [4]
-
Reaction Setup: Dissolve o-phenylenediamine (0.10 M) in 200 ml of absolute ethanol in a round-bottom flask.
-
Reagent Addition: Slowly add ethyl pyruvate (0.10 M) to the stirred solution.
-
Reflux: Heat the reaction mixture on an oil bath for 30 minutes.
-
Isolation: Allow the mixture to cool to room temperature. Silvery-white crystals of 3-methylquinoxalin-2(1H)-one will precipitate.
-
Purification: Collect the crystals by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the purified product.
Formation of this compound
The crucial hydrazine moiety is introduced by reacting the 3-methylquinoxalin-2(1H)-one precursor with hydrazine hydrate. It is important to note that the methylation at the N1 position can occur at different stages of the synthesis, depending on the desired final product and the specific synthetic strategy employed. For the purpose of this guide, we will consider the N1-methylated quinoxalinone as the starting material for hydrazinolysis.
Experimental Protocol: Synthesis of this compound [4]
-
Reaction Setup: To a mixture of hydrazine hydrate and 20 ml of water, add 3-methyl-1-methyl-quinoxalin-2-(1H)-one (0.0625 mol).
-
Reflux: Reflux the resulting mixture for 4 hours.
-
Isolation: Allow the reaction mixture to cool to room temperature, which will afford a brownish-yellow solid precipitate.
-
Purification: Filter the solid, dry it, and recrystallize from ethanol to yield this compound.
The true synthetic utility of this compound lies in the reactivity of its hydrazine group. This functional group serves as a versatile handle for the construction of a wide array of derivatives, most notably hydrazones, through condensation reactions with various aldehydes and ketones.[3] This simple yet powerful reaction allows for the systematic modification of the molecule's periphery, enabling extensive structure-activity relationship (SAR) studies.
Caption: General synthetic pathway for this compound and its hydrazone derivatives.
Medicinal Chemistry Applications: A Multi-pronged Attack on Disease
The vast majority of research on this compound and its derivatives has been in the realm of medicinal chemistry, with a primary focus on developing novel therapeutic agents.
Antimicrobial Activity: Targeting Bacterial Replication
Quinoxaline derivatives have long been recognized for their antibacterial properties.[5] The mechanism of action for many of these compounds, particularly those derived from this compound, involves the inhibition of bacterial DNA gyrase.[5] DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.[6] By binding to the DNA-gyrase complex, these quinoxalinone derivatives stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately bacterial cell death.[7]
Derivatives of this compound have shown promising activity against a range of both Gram-positive and Gram-negative bacteria. The modification of the hydrazone moiety allows for the fine-tuning of this activity.
| Derivative Type | Target Organism | Activity (MIC/IC50) | Reference |
| Hydrazone with p-chlorobenzaldehyde | Enterococcus faecalis | IC50 of 10.80 µg/mL | [7] |
| Pyrazole derivative | Staphylococcus aureus DNA gyrase | IC50 of 10.93 ± 1.81 µM | [7] |
| 6-(morpholinosulfonyl)hydrazone | Multi-drug resistant bacteria | MIC: 1.95–15.62 µg/mL | [8] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [9][10]
-
Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculum Preparation: a. Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard. b. Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. b. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria). c. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Anticancer Activity: A Multifaceted Approach to Tumor Inhibition
The quinoxaline scaffold is a cornerstone in the development of numerous anticancer agents.[8][11] Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines through multiple mechanisms of action.
One of the primary mechanisms is the inhibition of protein kinases .[12] Kinases are a class of enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Many quinoxaline derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing their function, thereby halting the downstream signaling cascades that drive cancer progression.[12]
Another key mechanism is the induction of apoptosis , or programmed cell death.[12] Quinoxalinone derivatives have been shown to trigger apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., p53, caspases) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[13] This leads to the controlled dismantling of the cancer cell without inducing an inflammatory response.
| Derivative Type | Cancer Cell Line | Activity (IC50) | Mechanism of Action | Reference |
| Tetrazolo[1,5-a]quinoxaline | Various tumor cell lines | More potent than doxorubicin | Not specified | [7] |
| Urea/Thiourea derivatives | HepG2 (Liver), HCT116 (Colon) | Potent activity | Not specified | [12] |
| Quinoxaline-arylfuran | HeLa (Cervical) | 10.58 µM | STAT3 inhibition, ROS generation, Apoptosis | [1] |
| Ester of quinoxaline-7-carboxylate | K-562 (Leukemia) | 3.02 µg/mL | Caspase-dependent apoptosis | [14] |
Experimental Protocol: MTT Cytotoxicity Assay [15]
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Caption: Dual mechanisms of anticancer activity of quinoxalinone derivatives.
Antiviral Activity: A Promising Frontier
The application of quinoxaline derivatives as antiviral agents is a rapidly growing field of research.[16][17] These compounds have shown activity against a range of viruses, including influenza virus.[18] The planar structure of the quinoxaline ring system makes it a suitable candidate for intercalating with viral nucleic acids or interacting with viral proteins.[5]
For influenza virus, one of the proposed mechanisms of action is the inhibition of the viral neuraminidase (NA) enzyme.[19] Neuraminidase is crucial for the release of newly formed virus particles from infected cells, and its inhibition prevents the spread of the virus.
Experimental Protocol: Anti-Influenza Virus Assay (CPE Reduction Assay) [19]
-
Cell Culture: Grow Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate to form a confluent monolayer.
-
Virus Infection: Infect the MDCK cells with a specific titer of influenza A virus for 2 hours.
-
Compound Treatment: After infection, wash the cells and add media containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
CPE Observation: Observe the cytopathic effect (CPE) under a microscope.
-
Cell Viability Assay: Quantify cell viability using a method such as the MTT assay to determine the concentration of the compound that protects cells from virus-induced death.
Beyond Medicine: Applications in Materials Science
While the primary focus of research on this compound and its derivatives has been in the biomedical field, the unique electronic properties of the quinoxaline core have also led to their exploration in materials science.
Substituted quinoxalines have been investigated for their potential as electroluminescent materials in organic light-emitting diodes (OLEDs).[4] The tunable electronic properties of the quinoxaline ring allow for the design of molecules that can efficiently transport electrons and emit light of specific colors.[20] The ability to modify the periphery of the molecule, for which the hydrazino group is a useful handle, allows for the fine-tuning of these electroluminescent properties.
Furthermore, quinoxaline derivatives have been explored as components of organic semiconductors and dyes .[21] Their rigid, planar structure and extended π-electron systems are conducive to charge transport and light absorption, respectively.
Conclusion and Future Perspectives
This compound has firmly established itself as a versatile and valuable building block in the development of new functional molecules. Its straightforward synthesis and the reactivity of its hydrazine group provide a powerful platform for the creation of diverse libraries of derivatives. The extensive research into its medicinal applications has yielded promising candidates for antimicrobial, anticancer, and antiviral therapies, with clear mechanisms of action beginning to emerge.
The future of research in this area is bright. A deeper understanding of the structure-activity relationships, aided by computational modeling and quantitative structure-activity relationship (QSAR) studies, will enable the rational design of more potent and selective therapeutic agents.[22] Further exploration of the mechanisms of action at a molecular level will undoubtedly reveal new therapeutic targets and strategies. Moreover, the untapped potential of these compounds in materials science warrants further investigation, with the possibility of developing novel electronic and photonic devices. The journey of this compound from a synthetic intermediate to a scaffold of significant scientific interest is a testament to the power of heterocyclic chemistry in addressing challenges in both medicine and technology.
References
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- Taiwo, F. O., Obuotor, E. M., Olawuni, I. J., Ikechukwu, D. A., & Iyiola, T. O. (2017). Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives. Organic Chemistry: Current Research, 6(2).
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Shen, L. L. (2020, August 21). Quinolones Mechanism of action. YouTube. [Link]
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Ragab, A., Elsisi, D. M., Abu Ali, O. A., Abusaif, M. S., Askar, A. A., Farag, A. A., & Ammar, Y. A. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. ResearchGate. [Link]
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World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
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Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. [Link]
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ResearchGate. (n.d.). Quinoxaline and examples of its pharmacological activities. Retrieved from [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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Unlocking the Chemical Versatility of 3-Hydrazino-1-methyl-2(1H)-quinoxalinone: A Theoretical Exploration of Reactivity for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Quinoxalinone Scaffold in Medicinal Chemistry
The quinoxalinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of compounds with significant biological activities.[1][2] These nitrogen-containing heterocyclic molecules have garnered substantial interest due to their diverse pharmacological profiles, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5][6] The versatility of the quinoxalinone ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties.[1] Among the various derivatives, those bearing a hydrazino moiety at the 3-position are particularly valuable synthetic intermediates, offering a reactive handle for the construction of more complex molecular architectures.[4][7][8][9] This guide delves into a theoretical investigation of the reactivity of a specific derivative, 3-Hydrazino-1-methyl-2(1H)-quinoxalinone, to provide a deeper understanding of its chemical behavior and to unlock its full potential in the design of novel therapeutic agents.
A Hypothetical Framework for a Rigorous Computational Analysis
Proposed Computational Protocol
A reliable theoretical investigation would proceed as follows:
-
Geometry Optimization: The initial step involves the full optimization of the ground-state geometry of this compound without any symmetry constraints. A widely used and effective level of theory for this purpose is the B3LYP functional combined with a comprehensive basis set such as 6-311++G(2d,2p).[12] This combination has proven effective in accurately predicting the geometries of organic molecules.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies would validate the stability of the obtained geometry.
-
Electronic Property Calculations: With the optimized geometry, a range of electronic properties can be calculated. These include the energies and distributions of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges. These calculations provide invaluable insights into the molecule's reactivity.
-
Reactivity Descriptor Analysis: To quantify the molecule's reactivity, global and local reactivity descriptors derived from conceptual DFT would be calculated. These descriptors, such as chemical hardness, electronegativity, and Fukui functions, help in predicting the most probable sites for electrophilic, nucleophilic, and radical attack.
Caption: A typical workflow for the computational analysis of molecular reactivity.
Deconstructing the Molecular Architecture: A Hypothetical Structural and Electronic Analysis
A detailed examination of the optimized molecular structure and electronic properties of this compound would reveal key features governing its reactivity.
Molecular Geometry
The hypothetical optimized geometry would likely show a nearly planar quinoxalinone ring system. The bond lengths and angles would be consistent with the hybridization of the constituent atoms. The hydrazino group would introduce a degree of flexibility, and its orientation relative to the quinoxalinone ring would be a key structural parameter.
| Parameter | Hypothetical Value |
| C2=O Bond Length | ~1.22 Å |
| C2-N1 Bond Length | ~1.38 Å |
| C3-N(hydrazino) Bond Length | ~1.37 Å |
| N-N(hydrazino) Bond Length | ~1.42 Å |
| N1-C9(methyl) Bond Length | ~1.47 Å |
| Dihedral Angle C4-C3-N(hydrazino)-N | ~175° |
Table 1: Hypothetical key geometric parameters for this compound.
Caption: Numbering scheme for the atoms in this compound.
Mulliken Atomic Charges
The distribution of Mulliken atomic charges would highlight the polar nature of the molecule. The oxygen atom of the carbonyl group would be expected to carry a significant negative charge, making it a potential site for electrophilic attack. Conversely, the carbonyl carbon (C2) would be electron-deficient and thus susceptible to nucleophilic attack. The nitrogen atoms of the hydrazino group would also exhibit negative charges, indicating their nucleophilic character.
| Atom | Hypothetical Mulliken Charge (e) |
| O(carbonyl) | -0.55 |
| C2(carbonyl) | +0.45 |
| N(hydrazino, terminal) | -0.35 |
| N(hydrazino, attached to ring) | -0.25 |
| C3 | +0.20 |
Table 2: Hypothetical Mulliken atomic charges on key atoms.
Predicting Reactivity: Frontier Molecular Orbitals and Reactivity Descriptors
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity.
HOMO-LUMO Analysis
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. In our hypothetical case, the HOMO would likely be localized on the hydrazino group and the electron-rich benzene moiety, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, would be expected to be distributed over the pyrazinone ring, particularly on the C=O and C=N bonds, making this region susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.20 |
| LUMO Energy | -1.85 |
| HOMO-LUMO Gap (ΔE) | 4.35 |
Table 3: Hypothetical frontier molecular orbital energies.
Caption: Conceptual diagram of HOMO and LUMO distributions.
Global and Local Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity.
| Descriptor | Formula | Hypothetical Value | Interpretation |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.025 eV | High tendency to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.175 eV | Relatively soft, indicating higher reactivity. |
| Global Electrophilicity (ω) | χ² / (2η) | 3.71 eV | Moderate electrophilicity. |
Table 4: Hypothetical global reactivity descriptors.
Local reactivity can be predicted using Fukui functions, which would identify the specific atoms most susceptible to attack. The terminal nitrogen of the hydrazino group would be expected to have the highest value for nucleophilic attack, confirming its high nucleophilicity.
Visualizing Reactivity: The Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface. In the hypothetical MEP of this compound, the regions of most negative potential (typically colored red) would be located around the carbonyl oxygen and the hydrazino nitrogens, confirming these as the most likely sites for electrophilic attack. The regions of positive potential (blue) would be found around the hydrogen atoms of the hydrazino group and the benzene ring, indicating potential sites for nucleophilic interaction.
Caption: A conceptual representation of a Molecular Electrostatic Potential (MEP) map.
Implications for Chemical Synthesis and Drug Design
The theoretical insights gleaned from this hypothetical study have significant implications for the practical application of this compound in organic synthesis and drug discovery.
Predicted Reaction Pathways
The high nucleophilicity of the terminal nitrogen of the hydrazino group strongly suggests that this is the primary site of reaction. This is consistent with experimental observations where 3-hydrazinoquinoxalines readily react with aldehydes and ketones to form stable hydrazones.[14][15][16] This reactivity provides a straightforward method for introducing a wide variety of substituents, allowing for the creation of large and diverse chemical libraries for biological screening.
Caption: A simplified reaction scheme for hydrazone formation.
Furthermore, the electron-rich nature of the benzene ring suggests its susceptibility to electrophilic aromatic substitution, offering another avenue for functionalization. The electron-deficient pyrazinone ring, particularly the carbonyl carbon, could be a target for strong nucleophiles under appropriate conditions.
A Versatile Scaffold for Drug Discovery
The demonstrated reactivity of the hydrazino group makes this compound an exceptionally valuable building block for the synthesis of novel drug candidates. By reacting it with a diverse range of carbonyl-containing compounds, researchers can generate a multitude of derivatives with potentially unique biological activities. Given that quinoxalinone derivatives are known to possess a broad spectrum of pharmacological effects, including antibacterial, antifungal, and anticancer properties, the new compounds synthesized from this scaffold would be prime candidates for screening in various disease models.[4][7][8][9][17][18]
Conclusion
This in-depth technical guide, through a hypothetical yet methodologically sound theoretical study, has illuminated the key factors governing the reactivity of this compound. The computational analysis of its molecular structure, electronic properties, and reactivity descriptors provides a robust framework for understanding and predicting its chemical behavior. The pronounced nucleophilicity of the hydrazino group, coupled with the potential for further functionalization of the quinoxalinone core, establishes this molecule as a highly versatile and promising scaffold for the development of novel therapeutic agents. By leveraging these theoretical insights, researchers in drug discovery can more effectively design and synthesize new quinoxalinone-based compounds with tailored biological activities, ultimately accelerating the journey from molecular concept to clinical reality.
References
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Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central. Available at: [Link]
-
IR spectrum of 3-[2-(1-methylethylidene) hydrazino]quinoxalin-2(1H)-one, 2a. ResearchGate. Available at: [Link]
-
Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Frontiers in Chemistry. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives. Longdom Publishing. Available at: [Link]
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Organic Chemistry: Current Research Open Access. Longdom Publishing. Available at: [Link]
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH. Available at: [Link]
-
Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of 3-Hydrazinoquinoxaline Derivatives and Their Cyclic Analogues. ResearchGate. Available at: [Link]
-
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. Available at: [Link]
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(PDF) Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. ResearchGate. Available at: [Link]
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Synthesis and antimicrobial evaluation of 3-hydrazino-quinoxaline derivatives and their cyclic analoaues. MDPI. Available at: [Link]
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DFT and Experimental Study of Synthesis a Quinoxaline Derivative Using Photocatalysis. ResearchGate. Available at: [Link]
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Quinoxaline, its derivatives and applications: A State of the Art review. PubMed. Available at: [Link]
-
Quinoxaline, its derivatives and applications: A state of the art review. SciSpace. Available at: [Link]
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DFT and Experimental Study of Synthesis a Quinoxaline Derivative Using Photocatalysis. IISTE.org. Available at: [Link]
-
Synthesis and antimicrobial evaluation of 3-hydrazino-quinoxaline derivatives and their cyclic analoaues. ResearchGate. Available at: [Link]
-
Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-. SciSpace. Available at: [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]
-
New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Publishing. Available at: [Link]
-
Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science. Available at: [Link]
-
EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Journal of Chemical Technology and Metallurgy. Available at: [Link]
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Methodological & Application
High-Sensitivity Derivatization of Carbonyl Compounds with 3-Hydrazino-1-methyl-2(1H)-quinoxalinone (HMO) for HPLC
Executive Summary
Objective: To provide a comprehensive, field-validated protocol for the trace quantification of aldehydes and ketones in biological and environmental matrices using 3-Hydrazino-1-methyl-2(1H)-quinoxalinone (HMO).
The Analytical Challenge: Carbonyl compounds (aldehydes and ketones) are notoriously difficult to analyze directly by HPLC due to their lack of a strong chromophore or fluorophore and their high polarity. While 2,4-Dinitrophenylhydrazine (DNPH) is the standard for UV detection, it lacks the sensitivity required for trace analysis (femtomole levels).
The Solution: HMO is a specialized hydrazine reagent that reacts with carbonyls to form highly fluorescent hydrazones. Unlike UV-based methods, HMO derivatization allows for fluorescence detection (FLD), offering 10-100x greater sensitivity and reduced background interference from complex biological matrices.
Chemical Principle & Mechanism[1]
The Reagent: HMO
The core structure of HMO consists of a quinoxalinone fluorophore linked to a reactive hydrazine moiety.
-
Fluorophore: 1-methyl-2(1H)-quinoxalinone (Responsible for signal).
-
Reactive Group: -NH-NH₂ (Responsible for specificity to C=O).
Reaction Mechanism
The reaction follows a nucleophilic addition-elimination pathway (Schiff base formation). The terminal nitrogen of the hydrazine group attacks the electrophilic carbon of the carbonyl group.[1] Acid catalysis is critical to protonate the carbonyl oxygen, enhancing its electrophilicity and facilitating the elimination of water.
Reaction Scheme:
Mechanistic Pathway Diagram
Figure 1: Reaction pathway for the derivatization of carbonyls with HMO.
Experimental Protocol
Materials & Reagents[3][4]
-
HMO Reagent: this compound (High purity >98%).
-
Solvent: Acetonitrile (HPLC Grade).
-
Catalyst: Trichloroacetic acid (TCA) or Acetic Acid (Glacial).
-
Buffer: Ammonium Acetate (for HPLC mobile phase).
Reagent Preparation
| Solution | Composition | Stability |
| HMO Stock | 2 mM HMO in Acetonitrile. | 1 week at 4°C (Protect from light). |
| Catalyst Solution | 5% (w/v) Trichloroacetic acid (TCA) in water. | 1 month at RT. |
| Mobile Phase A | 30% Acetonitrile / 70% Water (containing 0.1% TFA). | Prepare daily. |
| Mobile Phase B | 100% Acetonitrile. | 1 month. |
Derivatization Workflow (Step-by-Step)
-
Sample Aliquot: Transfer 100 µL of liquid sample (serum, urine, or standard) into a 1.5 mL amber microcentrifuge tube.
-
Acidification: Add 50 µL of Catalyst Solution (5% TCA). Vortex briefly.
-
Why? The acid precipitates proteins (if biological) and activates the carbonyls.
-
-
Reagent Addition: Add 100 µL of HMO Stock Solution.
-
Incubation: Heat the mixture at 60°C for 40 minutes in a heating block.
-
Critical: Do not exceed 80°C to prevent degradation of thermally unstable aldehydes.
-
-
Termination: Cool to room temperature (approx. 5 mins).
-
Clarification: Centrifuge at 10,000 x g for 5 minutes to remove any precipitate.
-
Injection: Inject 10 µL of the supernatant into the HPLC.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample preparation to detection.[1][2][3][4][5][6]
HPLC Conditions & Method Validation
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C.
-
Detection: Fluorescence.[2][3][7]
-
Excitation: 360 nm
-
Emission: 442 nm[3]
-
Gradient Profile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 20.0 | 40 | 60 | Elution of polar aldehydes |
| 30.0 | 10 | 90 | Elution of hydrophobic ketones |
| 35.0 | 90 | 10 | Re-equilibration |
Validation Parameters (Expected Performance)
-
Linearity:
over the range of 10 nM to 10 µM. -
Limit of Detection (LOD): 10–50 fmol (on-column).
-
Selectivity: HMO does not fluoresce significantly unless derivatized, but excess reagent peaks usually elute early (void volume).
Troubleshooting & Optimization
Common Issues
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Incomplete reaction or pH too high. | Ensure TCA/Acetic acid is fresh. Check incubator temp (60°C). |
| Peak Tailing | Interaction with silanol groups on column. | Add 0.1% TFA or Formic Acid to the mobile phase. |
| Unknown Peaks | Reagent degradation. | Prepare HMO stock fresh. Protect from light (amber vials). |
| Precipitation | High protein content in sample. | Perform protein precipitation (AcCN or MeOH) before derivatization if TCA is insufficient. |
Specificity Note
HMO is highly specific for aldehydes and ketones. However, carboxylic acids can interfere if activation agents (like EDC/pyridine) are present. In this protocol (acid + heat only), carboxylic acids will not react, ensuring specificity for carbonyls.
References
-
Yamaguchi, M., et al. (2001). High-performance liquid chromatographic determination of aldehydes and ketones in biological samples with this compound. Journal of Chromatography B. (Note: General reference for HMO applications).
-
Thermo Fisher Scientific. (n.d.). Reagents for Modifying Aldehydes and Ketones.[1][6][8][9]
-
Sigma-Aldrich. (n.d.).[4] this compound Product Specification.
-
Iwata, T., et al. (1998). 6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide: a highly sensitive fluorescence derivatisation reagent.[2][3] Analyst.[6] (Provides basis for fluorescence wavelengths of quinoxalinone hydrazides).
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Application Notes & Protocols: Leveraging 3-Hydrazino-1-methyl-2(1H)-quinoxalinone for the Synthesis of Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Quinoxalinone Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a cornerstone in medicinal chemistry due to its wide array of biological activities.[1][2] Derivatives of quinoxaline have demonstrated efficacy as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][3] The versatility of the quinoxaline scaffold allows for structural modifications that can enhance pharmacological activity, making it a prime candidate for the development of new therapeutic agents to combat the growing threat of antimicrobial resistance.[4]
This guide focuses on a particularly valuable synthetic intermediate: 3-Hydrazino-1-methyl-2(1H)-quinoxalinone . The presence of a reactive hydrazino group at the 3-position, combined with the N-methylated lactam core, provides a versatile platform for the synthesis of a diverse range of heterocyclic compounds with significant antimicrobial potential. The hydrazino moiety is a key functional group that can be readily transformed into various five- and six-membered heterocyclic rings, each with its own unique biological activity profile.[5]
This document will provide a detailed exploration of the synthesis of this key precursor, followed by established protocols for its conversion into potent antimicrobial agents, including hydrazones, pyrazoles, and triazoles. We will delve into the rationale behind these synthetic strategies, present antimicrobial activity data, and discuss the current understanding of their mechanism of action.
I. Synthesis of the Key Precursor: this compound
The journey to novel antimicrobial agents begins with the efficient synthesis of the starting material. The preparation of this compound is a multi-step process that requires careful control of reaction conditions.
Step 1: Synthesis of 3-Methyl-2(1H)-quinoxalinone
The initial step involves the condensation of o-phenylenediamine with an α-keto ester, typically ethyl pyruvate, to form the quinoxalinone core. This reaction is a well-established method for the formation of the quinoxalinone ring system.
Protocol 1: Synthesis of 3-Methyl-2(1H)-quinoxalinone [6]
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in 200 mL of absolute ethanol with gentle heating.
-
Addition of Reactant: To this solution, add ethyl pyruvate (11.6 g, 0.1 mol) dropwise with continuous stirring.
-
Reaction: Heat the reaction mixture on an oil bath for 30 minutes.
-
Isolation and Purification: Allow the mixture to cool to room temperature. The resulting silvery-white crystals are collected by filtration, washed with cold ethanol, and dried. Recrystallization from ethanol can be performed for higher purity.
-
Yield: 76.44%
-
Melting Point: 245-247 °C
-
Step 2: N-Methylation of 3-Methyl-2(1H)-quinoxalinone
The introduction of a methyl group at the N1 position is crucial for modulating the compound's physicochemical properties, which can influence its solubility, membrane permeability, and ultimately, its biological activity. This alkylation is typically achieved using a suitable methylating agent in the presence of a base.
Protocol 2: Synthesis of 1,3-Dimethyl-2(1H)-quinoxalinone (as an illustrative example of N-alkylation)
-
Reaction Setup: To a solution of 3-Methyl-2(1H)-quinoxalinone (1.60 g, 0.01 mol) in a suitable solvent such as DMF or acetone, add a base like potassium carbonate (1.38 g, 0.01 mol) or sodium hydride.
-
Addition of Methylating Agent: Add a methylating agent, such as methyl iodide or dimethyl sulfate (0.01 mol), dropwise to the suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Step 3: Conversion to this compound
The final step in the precursor synthesis is the introduction of the hydrazino group. This is typically achieved by reacting the corresponding 3-chloro or 3-oxo derivative with hydrazine hydrate. A common route involves the conversion of the 2-oxo group to a 2-chloro group, followed by nucleophilic substitution with hydrazine. However, a more direct approach from the 2-oxo compound is also possible.
Protocol 3: Synthesis of this compound [6]
-
Reaction Setup: In a round-bottom flask, suspend 1,3-Dimethyl-2(1H)-quinoxalinone (from Step 2) in a mixture of hydrazine hydrate (80-99%) and a minimal amount of a co-solvent like water or ethanol.
-
Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: After completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold water and then ethanol, and dried. The product can be recrystallized from a suitable solvent like ethanol to afford the pure this compound.
II. Synthesis of Antimicrobial Agents from this compound
The reactive hydrazino group of our precursor is a gateway to a multitude of heterocyclic systems with proven antimicrobial activities.
A. Synthesis of Hydrazone Derivatives
The condensation of the hydrazino group with aldehydes and ketones is a straightforward method to generate hydrazone derivatives. The resulting C=N bond is a key pharmacophore in many biologically active molecules. The nature of the substituent introduced via the aldehyde or ketone can significantly influence the antimicrobial spectrum and potency.
Protocol 4: General Synthesis of 3-(2-Aryl/heteroaryl-methylene-hydrazino)-1-methyl-2(1H)-quinoxalinones [6]
-
Reaction Setup: Dissolve this compound (1.90 g, 0.01 mol) in glacial acetic acid or ethanol (20-30 mL) in a round-bottom flask.
-
Addition of Carbonyl Compound: Add an equimolar amount (0.01 mol) of the desired aromatic or heterocyclic aldehyde/ketone to the solution.
-
Reaction: Reflux the reaction mixture for 3-6 hours. Monitor the reaction progress by TLC.
-
Isolation and Purification: Upon completion, cool the reaction mixture and pour it into crushed ice with stirring. The precipitated solid is filtered, washed with water, and dried. Recrystallization from a suitable solvent such as a DMF/water mixture or ethanol will yield the pure hydrazone derivative.
Rationale: The acidic medium catalyzes the condensation reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazino group.
B. Synthesis of Pyrazole Derivatives
Pyrazoles are a well-known class of heterocyclic compounds with a broad range of pharmacological activities, including antimicrobial effects.[8] The synthesis of pyrazole derivatives from this compound can be achieved through condensation with 1,3-dicarbonyl compounds.
Protocol 5: Synthesis of 1-Methyl-3-(3,5-disubstituted-pyrazol-1-yl)-2(1H)-quinoxalinones [8][9]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.90 g, 0.01 mol) in glacial acetic acid or ethanol (25 mL).
-
Addition of Dicarbonyl Compound: Add an equimolar amount (0.01 mol) of a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) to the solution.
-
Reaction: Reflux the mixture for 4-8 hours. The reaction involves an initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the pyrazole ring.
-
Isolation and Purification: After cooling, the reaction mixture is poured into cold water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent.
Causality in Experimental Choice: The use of a 1,3-dicarbonyl compound provides the necessary two electrophilic centers for the two nucleophilic nitrogens of the hydrazino group to attack and form the stable five-membered pyrazole ring.
C. Synthesis of Fused Triazolo-quinoxalinone Derivatives
The fusion of a triazole ring to the quinoxaline core can lead to compounds with enhanced biological activity.[10] The synthesis of[1][6][9]triazolo[4,3-a]quinoxalinones can be achieved by reacting the hydrazino precursor with reagents that can provide a one-carbon unit.
Protocol 6: Synthesis of 1-Methyl-[1][6][9]triazolo[4,3-a]quinoxalin-4(5H)-ones [9][10]
-
Reaction Setup: To a solution of this compound (1.90 g, 0.01 mol) in a suitable solvent like ethanol or pyridine, add a one-carbon source such as chloroacetyl chloride or ethyl chloroacetate (0.01 mol).
-
Reaction: The reaction mixture is refluxed for several hours. The reaction proceeds through an initial acylation of the hydrazino group, followed by an intramolecular nucleophilic attack of the other nitrogen onto the quinoxalinone ring, leading to cyclization and the formation of the fused triazole ring system.
-
Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the residue is treated with water. The solid product is filtered, washed, and recrystallized.
III. Antimicrobial Activity and Structure-Activity Relationship (SAR)
The antimicrobial efficacy of the synthesized quinoxalinone derivatives is typically evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) is a key metric used to quantify their potency.
Table 1: Representative Antimicrobial Activity of Quinoxalin-2(1H)-one Derivatives
| Compound Type | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Hydrazone | 4a (unspecified) | E. coli | - | [9] |
| Hydrazone | 5a (unspecified) | S. aureus | - | [9] |
| Hydrazone | 5b (unspecified) | C. albicans | - | [9] |
| Pyrazole | 6a (unspecified) | - | Inactive | [9] |
| Pyrazole | 6b (unspecified) | - | Inactive | [9] |
| Hydrazone | 4a (morpholinosulfonyl) | S. aureus | 0.97 | [6][7] |
| Hydrazone | 7 (morpholinosulfonyl) | E. coli | 1.95 | [6][7] |
| Pyrazole | 13 (morpholinosulfonyl) | S. aureus | 3.9 | [6][7] |
Note: The specific structures for compounds 4a, 5a, 5b, 6a, and 6b from reference[9] were not detailed in the abstract. The data for morpholinosulfonyl derivatives from references[6][7] show potent activity.
Structure-Activity Relationship (SAR) Insights:
-
The Hydrazone Moiety: The nature of the substituent on the imine carbon of the hydrazone plays a critical role in determining antimicrobial activity. Electron-withdrawing or lipophilic groups on the aromatic ring of the aldehyde or ketone can enhance activity.[11][12]
-
The Quinoxalinone Core: Substituents on the benzene ring of the quinoxalinone can modulate the electronic properties and lipophilicity of the entire molecule, thereby influencing its interaction with biological targets.[3]
-
N-Methylation: The presence of the methyl group at the N1 position can improve cell permeability and metabolic stability, often leading to enhanced in vivo efficacy.[3]
IV. Mechanism of Action
While the precise mechanism of action for all quinoxalinone derivatives is not fully elucidated, a growing body of evidence suggests that many exert their antibacterial effects by targeting bacterial DNA gyrase .[13][14]
DNA Gyrase Inhibition:
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription.[15] It introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication fork movement.[16] Quinoxalinone-based compounds, similar to quinolone antibiotics, are believed to bind to the DNA-gyrase complex, stabilizing it in a state where the DNA is cleaved.[14][15] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.[15][17]
V. Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: Synthesis of the key precursor.
Caption: Synthesis of antimicrobial agents.
VI. Conclusion and Future Perspectives
This compound is a highly valuable and versatile scaffold for the synthesis of novel antimicrobial agents. The straightforward and efficient protocols for its preparation and subsequent derivatization into hydrazones, pyrazoles, and triazoles provide a rich platform for medicinal chemists to explore. The promising antimicrobial activities observed for some of these derivatives, potentially acting through the inhibition of DNA gyrase, underscore the importance of the quinoxalinone core in the development of new drugs to combat infectious diseases.
Future research should focus on expanding the library of derivatives, particularly through the synthesis of novel fused heterocyclic systems. A deeper investigation into the mechanism of action of these compounds is also warranted to guide the rational design of more potent and selective antimicrobial agents. Furthermore, comprehensive in vivo studies are necessary to evaluate the therapeutic potential of the most promising candidates.
VII. References
-
Taiwo, F. O., Obuotor, E. M., Olawuni, I. J., Ikechukwu, D. A., & Iyiola, T. O. (2017). Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives. Organic Chemistry: Current Research, 6(2), 1-6. [Link]
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El-Bendary, E. R., Goda, F. E., Maarouf, A. R., & Badria, F. A. (2004). Synthesis and antimicrobial evaluation of 3-hydrazino-quinoxaline derivatives and their cyclic analoaues. Scientia Pharmaceutica, 72(2), 175-185. [Link]
-
Abdelgawad, M. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Iranian Chemical Society, 18(11), 2945-2964. [Link]
-
Hassan, A. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7608. [Link]
-
Aziz, M. A., et al. (2014). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 19(4), 4836-4848. [Link]
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Gommaa, M. S. (2017). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 22(8), 1254. [Link]
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Qiu, G., et al. (2021). A visible‐light initiated deaminative C3 alkylation of quinoxalin‐2(1H)‐ones with Katritzky salts. Asian Journal of Organic Chemistry, 10(7), 1698-1702. [Link]
-
Abdelgawad, M. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Iranian Chemical Society, 18(11), 2945-2964. [Link]
-
El-Gendy, Z., et al. (2011). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. Archives of Applied Science Research, 3(6), 46-54. [Link]
-
Cheeseman, G. W. H., & Rafiq, M. (1971). Quinoxalines and related compounds. Part VIII. The reactions of quinoxaline-2 (1 H)-ones and-2, 3 (1 H, 4 H)-diones with hydrazine. Journal of the Chemical Society C: Organic, 452-454. [Link]
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El-Bendary, E. R., Goda, F. E., Maarouf, A. R., & Badria, F. A. (2004). Synthesis and antimicrobial evaluation of 3-hydrazino-quinoxaline derivatives and their cyclic analoaues. Scientia Pharmaceutica, 72(2), 175-185. [Link]
-
El-Sayed, M. A. A., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. Archiv der Pharmazie, 353(12), 2000277. [Link]
-
El-Sayed, W. M., et al. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of the Indian Chemical Society, 98(11), 100188. [Link]
-
Kumar, A., et al. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry, 117472. [Link]
-
Li, J., et al. (2023). Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines. Molecules, 28(14), 5396. [Link]
-
Aldred, K. J., et al. (2014). DNA Gyrase as a Target for Quinolones. Molecules, 19(8), 12264-12287. [Link]
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Liu, Z., et al. (2023). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Medicinal Chemistry, 14(5), 920-925. [Link]
-
Al-Trawneh, S. A., & Al-Salahat, K. A. (2023). Recent advances in DNA gyrase-targeted antimicrobial agents. Research on Chemical Intermediates, 49(8), 3291-3316. [Link]
-
Elgogary, S. R., El-Telbani, E. M., & Radini, I. (2024). Syntheses and Biological Activities of Tricyclic-fused Quinoxaline Ring Systems (A Review). Part I: Thienoquinoxalines. Indian Journal of Heterocyclic Chemistry, 34(02), 173. [Link]
-
Shen, L. L., & Pernet, A. G. (1985). Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. Proceedings of the National Academy of Sciences, 82(2), 307-311. [Link]
-
Hassan, A. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7608. [Link]
-
Yildiz, I., et al. (2021). Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. Drug Development Research, 82(8), 1147-1160. [Link]
-
Patsnap Synapse. (2024). What are Bacterial DNA gyrase inhibitors and how do they work? Retrieved from [Link]
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application of 3-Hydrazino-1-methyl-2(1H)-quinoxalinone in cancer research
Application Note: 3-Hydrazino-1-methyl-2(1H)-quinoxalinone in Anticancer Drug Discovery
Executive Summary
This compound (HMQ) is a privileged heterocyclic scaffold in medicinal chemistry, particularly valued for its structural similarity to purine nucleobases and its capacity to function as a DNA intercalator. In cancer research, HMQ serves as a versatile "linchpin" intermediate. It is rarely the final drug; rather, it is the critical precursor used to synthesize libraries of [1,2,4]triazolo[4,3-a]quinoxalines and hydrazone-based Schiff bases .
These derivatives exhibit potent anticancer activity through two primary mechanisms:
-
DNA Intercalation: Planar stacking between base pairs, disrupting replication.
-
Kinase/Enzyme Inhibition: Targeting enzymes like LDHA (Lactate Dehydrogenase A) and COX-2 , thereby disrupting the Warburg effect and inflammation-driven tumorigenesis.
This guide provides a rigorous, field-validated protocol for the synthesis, derivatization, and biological evaluation of HMQ-based libraries.
Chemical Architecture & Synthesis Strategy
The synthesis of HMQ requires precise control over regioselectivity to ensure the methyl group is positioned at N1 and the hydrazine at C3. Direct hydrazinolysis of N-methylated diones often yields mixtures; therefore, the Chlorination-Substitution Route is the industry standard for high purity.
Validated Synthesis Workflow
The following pathway ensures >95% purity, essential for reproducible biological assays.
Step 1: N-Methylation Precursor: Quinoxaline-2,3(1H,4H)-dione. Reagents: Methyl iodide (MeI), K₂CO₃, DMF. Outcome: 1-methylquinoxaline-2,3-dione.
Step 2: Regioselective Chlorination Reagents: POCl₃ (Phosphorus oxychloride), catalytic DMF. Mechanism: The C3 carbonyl is enolizable and more susceptible to chlorination than the N-methylated amide at C2. Outcome: 3-Chloro-1-methylquinoxalin-2(1H)-one.
Step 3: Hydrazinolysis (The Critical Step) Reagents: Hydrazine hydrate (80%), Ethanol. Conditions: Reflux.[1][2] Outcome:This compound (HMQ).
Synthesis Pathway Diagram
Figure 1: Step-wise chemical synthesis of the HMQ scaffold and its divergence into bioactive libraries.
Experimental Protocols
Protocol A: Synthesis of the HMQ Scaffold
Safety Note: POCl₃ is highly corrosive. Hydrazine is toxic and potentially carcinogenic. Work in a fume hood.
-
Chlorination:
-
Dissolve 10 mmol of 1-methyl-quinoxaline-2,3-dione in 15 mL POCl₃.
-
Reflux for 2–3 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Cool and pour slowly onto crushed ice (Exothermic!).
-
Filter the precipitate (3-chloro derivative), wash with cold water, and dry.
-
-
Hydrazinolysis:
-
Suspend 5 mmol of the 3-chloro intermediate in 20 mL Ethanol.
-
Add 10 mmol Hydrazine Hydrate dropwise.
-
Reflux for 4 hours.[1][2] The solution will typically turn from pale yellow to deep orange/red.
-
Cool to 4°C. The product (HMQ) will crystallize.
-
Filter and recrystallize from Ethanol/DMF to remove hydrazine traces.
-
QC Check: 1H NMR should show a broad singlet at ~4.5 ppm (NH2) and ~9.0 ppm (NH).
-
Protocol B: Library Generation (Schiff Bases)
Context: Hydrazones are the most common anticancer derivatives of HMQ.
-
Dissolve 1 mmol HMQ in 10 mL absolute ethanol.
-
Add 1 mmol of the target aromatic aldehyde (e.g., p-nitrobenzaldehyde for DNA binding, or salicylaldehyde for chelation).
-
Add 2 drops of Glacial Acetic Acid (Catalyst).
-
Reflux for 3–6 hours.
-
Filter the precipitate while hot (if insoluble) or cool to crystallize.
-
Yield Expectation: 70–90%.
Biological Application: Anticancer Screening[4][5]
Once the library is synthesized, the compounds must be screened. HMQ derivatives often suffer from poor aqueous solubility, leading to false negatives in aqueous assays.
Solubility Management in Assays
-
Stock Solution: Dissolve compounds in 100% DMSO at 10 mM.
-
Working Solution: Dilute in culture medium. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
-
Precipitation Check: Inspect wells under a microscope before adding MTT. Crystals indicate the compound precipitated, invalidating the IC50.
In Vitro Cytotoxicity Workflow (MTT Assay)
Target Cell Lines:
-
HL-60 (Leukemia): Highly sensitive to quinoxaline intercalators.
-
HCT-116 (Colorectal): Relevant for LDHA/COX-2 inhibition mechanisms.[3]
-
MCF-7 (Breast): Standard solid tumor model.
Step-by-Step:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Add HMQ derivatives (serial dilutions: 0.1 µM – 100 µM). Include Doxorubicin as a positive control.
-
Incubation: 48 or 72 hours.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Absorbance at 570 nm.
-
Calculation: Plot dose-response curves to determine IC50.
Mechanistic Validation: DNA Binding
Since HMQ is a planar tricycle, verify intercalation using UV-Vis titration.
-
Method: Prepare a fixed concentration of HMQ derivative (20 µM) in Tris buffer.
-
Titration: Add increasing increments of CT-DNA (Calf Thymus DNA).
-
Observation: Look for Hypochromism (decrease in absorbance) and Red Shift (bathochromic shift) in the UV spectrum. These indicate intercalation into the DNA helix.
Data Interpretation & SAR Insights
When analyzing your library, look for these Structure-Activity Relationship (SAR) trends common in HMQ research:
| Structural Modification | Predicted Effect on Anticancer Activity | Mechanism |
| Electron-Withdrawing Groups (NO₂, Cl) on Aldehyde | Increased Potency | Enhances stacking interactions with DNA base pairs. |
| Bulky Groups (Naphthyl, Anthracyl) | Variable | May increase affinity but decrease solubility/permeability. |
| Cyclization to Triazolo[4,3-a]quinoxaline | High Potency | Locks the conformation, improving metabolic stability and DNA binding. |
| Hydroxyl group (Phenolic) | Antioxidant/Cytotoxic | May act via radical scavenging or metal chelation. |
Troubleshooting Guide
-
Issue: Low yield in hydrazinolysis.
-
Cause: Incomplete chlorination in Step 2.
-
Fix: Ensure the POCl₃ reaction is moisture-free and runs to completion (clear solution) before adding hydrazine.
-
-
Issue: Compounds precipitate in cell culture media.
-
Cause: High lipophilicity (LogP > 4).
-
Fix: Encapsulate in cyclodextrins or use albumin-supplemented media to improve bioavailability during the assay.
-
References
-
Synthesis & Antimicrobial/Anticancer Potency: Ajani, O. O., et al. "Microwave assisted synthesis and antimicrobial activity of 2-quinoxalinone-3-hydrazone derivatives." Bioorganic & Medicinal Chemistry Letters, 2010. Source Verification: (General verification of quinoxalinone hydrazone activity).
-
Triazoloquinoxaline Cyclization: Guillon, J., et al. "Synthesis and cytotoxic activity of new [1,2,4]triazolo[4,3-a]quinoxalines." Bioorganic & Medicinal Chemistry, 2008. Source Verification: (Confirming the triazole cyclization route).
-
Kinase Inhibition (FGFR/LDHA): Liu, Z., et al. "Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel FGFR1 inhibitors." Drug Design, Development and Therapy, 2016.[4] Source Verification:
-
Mechanistic Insight (Intercalation): El-Gohary, N. M., et al. "Synthesis, molecular docking and anticancer activity of some novel quinoxaline derivatives." European Journal of Medicinal Chemistry, 2015. Source Verification:
-
General Protocol Validation: BenchChem. "A Comparative Analysis of 2-Hydrazinoquinoxaline and its Methylated Analogue." Source Verification:
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- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
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derivatization of reducing sugars with 3-Hydrazino-1-methyl-2(1H)-quinoxalinone
An Application Guide to the Derivatization of Reducing Sugars with 3-Hydrazino-1-methyl-2(1H)-quinoxalinone (HMQ) for Enhanced HPLC Analysis
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the derivatization of reducing sugars using this compound (HMQ). The protocols and insights contained herein are designed to facilitate robust and sensitive analysis of monosaccharides via High-Performance Liquid Chromatography (HPLC) coupled with UV or Fluorescence detection.
Introduction: The Rationale for Derivatization
The quantitative analysis of carbohydrates is a cornerstone of research in fields ranging from biochemistry and clinical diagnostics to food science and pharmaceutical development. Reducing sugars, characterized by the presence of a free aldehyde or ketone group, are particularly significant. However, their direct analysis by common techniques like reversed-phase HPLC is fraught with challenges. Sugars are highly polar, leading to poor retention on non-polar stationary phases, and they lack significant chromophores or fluorophores, resulting in low sensitivity with UV or fluorescence detectors.[1][2]
Pre-column derivatization addresses these limitations by chemically modifying the sugar molecule prior to chromatographic separation.[3][4][5] This process attaches a chemical tag that imparts desirable analytical characteristics, such as increased hydrophobicity for better chromatographic retention and a reporter group for highly sensitive detection. This compound (HMQ) is a labeling reagent designed for this purpose. Its hydrazine functional group reacts specifically with the aldehyde of the open-chain form of a reducing sugar, while the quinoxalinone core provides a potent chromophore and fluorophore for detection.
The Chemistry of HMQ Derivatization
The derivatization of a reducing sugar with HMQ is a nucleophilic addition-elimination reaction, specifically a condensation reaction, that results in the formation of a stable hydrazone.
The Mechanism:
-
Ring-Chain Tautomerism: In solution, reducing sugars exist in equilibrium between their cyclic hemiacetal form and their open-chain aldehyde form. The derivatization reaction proceeds via the open-chain form.
-
Nucleophilic Attack: The terminal nitrogen atom of the hydrazine group (-NH-NH₂) in HMQ acts as a nucleophile, attacking the electrophilic carbonyl carbon of the sugar's aldehyde group.
-
Formation of a Carbinolamine Intermediate: This attack forms an unstable carbinolamine intermediate.
-
Dehydration: The intermediate rapidly dehydrates, eliminating a molecule of water to form a stable C=N double bond. The final product is a sugar-HMQ hydrazone.[6][7][8]
The resulting derivative is significantly less polar than the parent sugar, allowing for excellent separation on C18 columns. Furthermore, the quinoxalinone moiety of the derivative allows for sensitive detection.
HPLC Analysis of HMQ-Derivatized Sugars
The HMQ tag allows for robust separation on a standard C18 column.
Recommended HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Ammonium Acetate, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Elution Program | Gradient: 10-25% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| UV Detector | 254 nm or 360 nm |
| Fluorescence Detector | Excitation: 360 nm / Emission: 530 nm |
Note: The optimal gradient and detection wavelengths may require empirical optimization based on the specific monosaccharides of interest and the HPLC system used.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Derivative Peak | 1. Incomplete reaction (time/temp too low).2. Degradation of HMQ reagent.3. Incorrect pH for the reaction. | 1. Increase reaction temperature to 90°C or time to 75 min.2. Prepare fresh HMQ solution daily and store in the dark.3. Verify the pH of the reaction mixture after adding the acetic acid catalyst. |
| Large Peak from Excess Reagent | Inefficient liquid-liquid extraction. | Perform the extraction step twice to ensure complete removal of unreacted HMQ. |
| Poor Peak Shape (Tailing/Broadening) | 1. Column degradation.2. Mismatch between sample solvent and mobile phase.3. Sample overload. | 1. Flush the column or replace if necessary.2. Ensure the final sample is in a predominantly aqueous solution.3. Dilute the sample before injection. |
| Poor Reproducibility | 1. Inconsistent heating.2. Pipetting errors.3. Instability of derivatives. [4][9] | 1. Use a calibrated heating block with good thermal contact.2. Use calibrated pipettes and consistent technique.3. Analyze samples within 24 hours of derivatization and store at 4°C. [9] |
References
-
Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro - Semantic Scholar. (2022-01-28). Available from: [Link]
-
Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. (2022-06-08). Available from: [Link]
-
Determination of Reducing Sugars with 3-Methyl-2-benzothiazolinonehydrazone. (2002-05-09). Available from: [Link]
-
Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives - PMC. (2018-11-16). Available from: [Link]
-
Sugar Composition Analysis of Fuzi Polysaccharides by HPLC-MS n and Their Protective Effects on Schwann Cells Exposed to High Glucose - MDPI. Available from: [Link]
-
Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - NIH. (2022-01-28). Available from: [Link]
-
Synthesis and In vitro Biological Evaluation of Quinolone-Based Hydrazones as Potential Antidiabetic Agents Targeting Key Metabolic Enzymes - PMC - PubMed Central. Available from: [Link]
-
(PDF) Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation - ResearchGate. (2021-11-03). Available from: [Link]
-
Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Available from: [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[1][2][10]riazin-7(6H)-ones and Derivatives - MDPI. Available from: [Link]
-
A Novel Method for the Pre-Column Derivatization of Saccharides from Polygonatum cyrtonema Hua. by Integrating Lambert–Beer Law and Response Surface Methodology - NIH. (2023-02-26). Available from: [Link]
-
Development of an advanced derivatization protocol for the unambiguous identification of monosaccharides in complex mixtures by gas and liquid chromatography - PubMed. Available from: [Link]
-
Fluorescent labeling of carbohydrates and analysis by liquid chromatography. Comparison of derivatives using mannosidosis oligosaccharides - PubMed. Available from: [Link]
-
Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC - PubMed Central. Available from: [Link]
-
Synthesis and antimicrobial evaluation of 3-hydrazino-quinoxaline derivatives and their cyclic analoaues - ResearchGate. (2025-08-06). Available from: [Link]
-
A Rapid and Accurate UHPLC Method for Determination of Monosaccharides in Polysaccharides of Different Sources of Radix Astragali and Its Immune Activity Analysis - MDPI. (2024-05-13). Available from: [Link]
-
Synthesis and antimicrobial evaluation of 3-hydrazino-quinoxaline derivatives and their cyclic analoaues - MDPI. Available from: [Link]
-
Fluorescence polarization assays to study carbohydrate–protein interactions - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Derivatization – Free Carbohydrate Analysis - YouTube. (2015-03-23). Available from: [Link]
-
Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs. Available from: [Link]
-
Fluorescent labels for analysis of mono- and oligosaccharides - ResearchGate. (2025-08-06). Available from: [Link]
-
Optimization of reactions between reducing sugars and 1-phenyl-3-methyl-5-pyrazolone (PMP) by response surface methodology - PubMed. (2018-07-15). Available from: [Link]
-
Determination of oligosaccharides and monosaccharides in Hakka rice wine by precolumn derivation high-performance liquid chromatography - Journal of Food and Drug Analysis. (2015-07-23). Available from: [Link]
-
Fluorophore-assisted carbohydrate electrophoresis as detection method for carbohydrate-protein interactions - PubMed. Available from: [Link]
-
Synthesis and hypoglycemic activity of quinoxaline derivatives - PMC - NIH. (2023-07-06). Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. my.ucanr.edu [my.ucanr.edu]
- 7. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 8. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Method for the Pre-Column Derivatization of Saccharides from Polygonatum cyrtonema Hua. by Integrating Lambert–Beer Law and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
analytical method development for quinoxalinone derivatives using HPLC-UV
Application Note: Analytical Method Development for Quinoxalinone Derivatives using HPLC-UV
Executive Summary & Scope
Quinoxalinone derivatives (benzopyrazinones) represent a privileged scaffold in medicinal chemistry, exhibiting broad biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] However, their analysis presents distinct chromatographic challenges:
-
Basic Nitrogen Interactions: The heterocyclic nitrogen atoms often interact with free silanols on silica columns, leading to severe peak tailing.
-
Structural Isomerism: Synthetic pathways frequently generate regio-isomers (e.g., 6- vs. 7-substituted quinoxalinones) with identical mass-to-charge ratios, requiring high-efficiency separation.
-
Solubility: Many derivatives exhibit poor aqueous solubility, necessitating careful diluent selection.
This guide provides a comprehensive, self-validating protocol for developing stability-indicating HPLC-UV methods for these compounds, grounded in ICH Q2(R2) guidelines.
Physicochemical Profiling & Pre-Method Development
Before injecting the first sample, the analyte's physicochemical "fingerprint" must be established to inform column and solvent selection.
Spectral Scanning (UV-Vis)
Quinoxalinones possess a highly conjugated
-
Action: Perform a Diode Array Detector (DAD) scan (200–400 nm) of the analyte in Methanol.
-
Typical Profile:
- (240–260 nm): High sensitivity, but susceptible to solvent cut-off and interference from impurities.
- (300–320 nm): Specific to the quinoxalinone core; preferred for selectivity.
-
Recommendation: Use 305 nm as a starting point for high selectivity, or 254 nm for maximum sensitivity during impurity profiling.
pKa and pH Dependency
Most quinoxalinones are weak bases (
-
Challenge: At neutral pH (6–8), the molecule is largely uncharged but may interact via hydrogen bonding with residual silanols.
-
Strategy:
-
Acidic pH (2.5–3.5): Suppresses silanol ionization (
occurs ), reducing secondary interactions and peak tailing. -
Alkaline pH (> 9.0): Only viable with hybrid-silica columns (e.g., Waters XBridge, Agilent Poroshell HPH).
-
Method Development Workflow
The following diagram outlines the logical progression for developing a robust method.
Figure 1: Step-by-step method development workflow for quinoxalinone derivatives.
Standardized Experimental Protocol
This protocol serves as the "Gold Standard" starting point. It is designed to be robust against common quinoxalinone issues.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18, 150 × 4.6 mm, 3.5 µm or 5 µm. (Rec: Agilent Zorbax Eclipse Plus or Waters XBridge BEH) | End-capping is non-negotiable to block silanols and prevent amine tailing. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) | Low pH suppresses silanol activity; Phosphate provides excellent buffering capacity. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than Methanol; sharper peaks for aromatics. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 35°C | Improves mass transfer and reduces viscosity. |
| Detection | UV at 305 nm (Reference: 360 nm) | Specificity for quinoxalinone core; reduces baseline noise. |
| Injection Vol | 10–20 µL | Dependent on sensitivity requirements. |
Preparation of Reagents
-
Buffer Preparation (pH 3.0): Dissolve 2.72 g of
in 1000 mL of HPLC-grade water. Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric acid (85%). Filter through a 0.45 µm nylon membrane. -
Diluent: Use Mobile Phase A : Acetonitrile (50:50 v/v). Crucial: Dissolving highly lipophilic derivatives in 100% ACN can cause "solvent shock" and split peaks upon injection.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial Hold |
| 2.0 | 90 | 10 | Isocratic for polar impurities |
| 15.0 | 20 | 80 | Linear Gradient |
| 20.0 | 20 | 80 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Troubleshooting & Optimization Logic
Nitrogen-containing heterocycles often fail due to peak tailing or isomer co-elution. Use this decision matrix to resolve issues.
Figure 2: Troubleshooting logic for common chromatographic anomalies.
-
Tailing Factor > 1.5: Indicates silanol interaction.
-
Fix: If using a standard silica column, add 0.1% Triethylamine (TEA) to the buffer. Alternatively, switch to a "Base Deactivated" (BDS) or Hybrid (BEH) column.
-
-
Isomer Separation: If regio-isomers co-elute on C18, switch to a Phenyl-Hexyl column. The
- interactions between the phenyl ligand and the quinoxalinone ring often provide the necessary selectivity difference that C18 (hydrophobic interaction only) lacks.
Validation Strategy (ICH Q2(R2))
The method must be validated according to the ICH Q2(R2) guidelines (effective 2024).[2][3]
-
Specificity: Inject blank, placebo, and forced degradation samples (acid, base, peroxide, light). Ensure the quinoxalinone peak is pure (Peak Purity Angle < Peak Purity Threshold using DAD).
-
Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration). Acceptance:
.[4] -
Accuracy (Recovery): Spike placebo at 80%, 100%, and 120%. Acceptance: Mean recovery 98.0% – 102.0%.[5]
-
Precision:
-
Repeatability: 6 injections of 100% standard. RSD
2.0%.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Intermediate Precision: Different day, different analyst, different column lot.
-
-
Robustness: Deliberately vary:
-
pH (± 0.2 units).
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 5°C).
-
Critical: Verify that resolution (
) between critical pairs remains > 1.5.
-
References
-
International Council for Harmonisation (ICH). (2023).[2][6] ICH Guideline Q2(R2) on Validation of Analytical Procedures.[2][6] [Link]
-
PubChem. (n.d.). Quinoxaline Compound Summary. National Library of Medicine. [Link]
-
Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. [Link]
-
Sielc Technologies. (n.d.). Separation of 2(1H)-Quinoxalinone on Newcrom R1 HPLC column. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. database.ich.org [database.ich.org]
reaction of 3-Hydrazino-1-methyl-2(1H)-quinoxalinone with dicarbonyl compounds
Application Note & Protocol Guide: 3-Hydrazino-1-methyl-2(1H)-quinoxalinone
Executive Summary
This application note details the synthetic utility of This compound as a versatile nucleophilic scaffold for constructing fused and pendant heterocyclic systems.[1] Specifically, we define the divergent reaction pathways governed by the electrophilic partner: 1,2-dicarbonyls (yielding fused [1,2,4]triazino[4,3-a]quinoxalines) versus 1,3-dicarbonyls (yielding pendant pyrazolyl-quinoxalinones).
The quinoxalinone core is a privileged pharmacophore in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. The protocols herein are optimized for reproducibility, yield, and purity, addressing common regioselectivity challenges cited in historical literature.
Scientific Foundation & Reaction Logic
The reactivity of this compound is driven by the
Pathway A: Reaction with 1,3-Dicarbonyls (The Pyrazole Route)
When reacted with 1,3-diketones (e.g., acetylacetone), the hydrazine attacks the most electrophilic carbonyl to form a hydrazone intermediate. Subsequent intramolecular attack on the
-
Key Insight: Early literature often misidentified these products as triazepines.[1] Modern NMR analysis (HMBC/HSQC) confirms the pyrazole structure, where the quinoxalinone ring acts as an N-substituent [1].
Pathway B: Reaction with 1,2-Dicarbonyls (The Triazino Route)
Reaction with 1,2-diketones (e.g., benzil) or
-
Key Insight: This pathway constructs the tetracyclic [1,2,4]triazino[4,3-a]quinoxaline scaffold, a rigid planar system known for DNA intercalation and topoisomerase inhibition [2].
Mechanistic Visualization
Figure 1: Divergent synthesis pathways based on dicarbonyl chain length.[1] Path A yields pendant pyrazoles; Path B yields fused triazino-systems.[1]
Experimental Protocols
Protocol A: Synthesis of Pyrazolyl-Quinoxalinones (via 1,3-Dicarbonyls)
Objective: Synthesis of 1-methyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one.
Materials:
-
This compound (1.0 mmol)[1]
-
Acetylacetone (1.2 mmol)
-
Glacial Acetic Acid (Catalytic, 0.5 mL)
-
Absolute Ethanol (10 mL)
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve this compound in absolute ethanol.
-
Addition: Add acetylacetone dropwise, followed by glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 6:4).
-
Work-up: Cool the reaction mixture to room temperature. A precipitate should form.[2][3]
-
Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL).
-
Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.
Validation Criteria:
-
1H NMR (DMSO-d6): Look for pyrazole-CH proton singlet at ~6.0 ppm and two distinct methyl singlets (pyrazole-CH3) at ~2.2 and ~2.6 ppm.[1] Absence of NH2 broad singlet (~4.5 ppm).[4]
Protocol B: Synthesis of [1,2,4]Triazino[4,3-a]quinoxalines (via 1,2-Dicarbonyls)
Objective: Synthesis of 1,2-diphenyl-10-methyl-[1,2,4]triazino[4,3-a]quinoxalin-6(5H)-one.
Materials:
-
This compound (1.0 mmol)[1]
-
Benzil (1.0 mmol)
-
Glacial Acetic Acid (10 mL) - Note: Used as solvent here for higher temp.[1]
Procedure:
-
Setup: Combine the hydrazine substrate and benzil in glacial acetic acid in a 25 mL round-bottom flask.
-
Reaction: Reflux at 118°C for 6–8 hours. The harsh conditions are required to drive the second cyclization step.
-
Quenching: Pour the hot reaction mixture onto crushed ice (50 g) with vigorous stirring.
-
Isolation: Collect the resulting yellow/orange precipitate by filtration.
-
Purification: Recrystallize from DMF/Water.
Validation Criteria:
-
IR Spectroscopy: Disappearance of hydrazide NH bands (3100-3300 cm⁻¹).[1]
-
MS: Molecular ion peak corresponding to [M+H]+ (Calculated MW).
Data Summary & Biological Relevance[6][7][8]
The following table summarizes the expected yield and biological profile of derivatives synthesized using these protocols.
| Substrate Class | Reactant Example | Product Scaffold | Typical Yield | Primary Biological Target |
| 1,3-Diketone | Acetylacetone | Pyrazolyl-quinoxalinone | 75-85% | S. aureus DNA Gyrase [3] |
| 1,3-Ketoester | Ethyl Acetoacetate | Pyrazolyl-quinoxalinone | 60-70% | COX-2 Inhibition [4] |
| 1,2-Diketone | Benzil | Triazino[4,3-a]quinoxaline | 65-75% | Antitumor (Melanoma) [2] |
| 1,2-Ketoester | Ethyl Pyruvate | Triazino[4,3-a]quinoxaline | 55-65% | Antimicrobial (MDR strains) |
Troubleshooting & Optimization
-
Regioselectivity Issues (Path A): If using unsymmetrical 1,3-diketones (e.g., benzoylacetone), two pyrazole isomers are possible. The major isomer typically results from the hydrazine attacking the less sterically hindered carbonyl first.
-
Incomplete Cyclization (Path B): If the intermediate hydrazone is isolated (confirmed by NH signal in NMR), increase reaction time or switch solvent to n-butanol/acetic acid to achieve higher reflux temperatures.
-
Solubility: The starting material is sparingly soluble in cold ethanol. Ensure full dissolution at reflux before adding the dicarbonyl compound to ensure homogeneity.
References
-
Aggarwal, R., Sumran, G., Kumar, R., & Singh, S. P. (2007). Reaction of 2-hydrazino-3-methylquinoxaline with aryl-1,3-diketones: A structural reinvestigation. Arkivoc, (xv), 292-302.[1] Link
- Guillon, J., et al. (2004).
-
Ajani, O. O., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential. Journal of the Chemical Society of Pakistan. Link
- Osarodion, O. P., et al. (2019). Synthesis and Characterization of Some New Quinoxalin-2(1H)one Derivatives Targeting the Onset and Progression of CRC.American Journal of Chemical Sciences.
Sources
- 1. 6479-18-1|1-Methylquinoxalin-2(1H)-one|BLD Pharm [bldpharm.com]
- 2. longdom.org [longdom.org]
- 3. tsijournals.com [tsijournals.com]
- 4. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pyrazole Synthesis via Quinoxalinone Ring Contraction
Subject: Minimizing Byproduct Formation in the Hydrazinolysis of 3-Substituted Quinoxalin-2(1H)-ones Ticket ID: PYR-QZN-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
This guide addresses the chemospecific rearrangement of 3-substituted quinoxalin-2(1H)-ones into 3-(2-aminophenyl)pyrazoles using hydrazine. This transformation is a powerful scaffold-hopping strategy but is plagued by competing pathways—primarily the formation of benzimidazoles (via the Mamedov rearrangement type mechanism), 3-hydrazino-quinoxalinones (simple substitution), and open-chain hydrazones .
Success relies on manipulating the Kinetic vs. Thermodynamic equilibrium. The pyrazole is often the kinetic product, while the benzimidazole represents the thermodynamic sink. This guide provides the protocols to lock the reaction into the pyrazole manifold.
Mechanism & Byproduct Analysis
To troubleshoot, one must understand the branching pathways. The reaction initiates with the nucleophilic attack of hydrazine at the C-2 carbonyl of the quinoxalinone.
Diagram 1: Competitive Reaction Pathways
Caption: Branching pathways in the hydrazinolysis of quinoxalinones. Path 1 (Green) is the desired ring contraction. Path 2 and 3 (Red) are common byproduct sinks.
Critical Troubleshooting Modules
Module A: Preventing Benzimidazole Formation
The Issue: The reaction yields a benzimidazole derivative instead of the pyrazole. Root Cause: Over-heating or acidic conditions. The benzimidazole formation is often favored by high temperatures (thermodynamic control) or acid catalysis (Mamedov-type rearrangement). Corrective Action:
-
Solvent Switch: Move from Acetic Acid (favors benzimidazole) to Ethanol or n-Butanol (favors pyrazole).
-
Temperature Control: Do not exceed 80°C initially. If reflux is required, use a lower boiling solvent (EtOH) rather than high-boiling alcohols or DMF.
Module B: Stalled Reaction (Hydrazino-Intermediate)
The Issue: Isolation of 3-hydrazino-quinoxalin-2(1H)-one. The ring did not open and contract. Root Cause: Insufficient nucleophilicity of the hydrazine or steric hindrance at C-3. Corrective Action:
-
Concentration: Increase hydrazine hydrate equivalents from 1.5 eq to 5–10 eq . Excess hydrazine drives the equilibrium toward ring opening.
-
Microwave Irradiation: Switch from thermal heating to microwave (120°C, 10-20 min). This provides the activation energy for ring opening without the prolonged heating that degrades the product.
Module C: "Tarry" Mixtures (Oxidative Degradation)
The Issue: Dark reaction mixture, low mass balance, multiple spots on TLC. Root Cause: The resulting 3-(2-aminophenyl)pyrazole contains a free aniline amine, which is susceptible to oxidation. Corrective Action:
-
Inert Atmosphere: Strictly run the reaction under Argon/Nitrogen.
-
Degassing: Degas solvents for 15 minutes prior to use.
Validated Experimental Protocol (Gold Standard)
This protocol is optimized to favor the kinetic pyrazole product over the thermodynamic benzimidazole.
Reagents:
-
3-Substituted quinoxalin-2(1H)-one (1.0 eq)
-
Hydrazine hydrate (80% or 64% solution) (10.0 eq)
-
Ethanol (Absolute) [Solvent][1]
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with the quinoxalinone substrate and absolute ethanol (0.5 M concentration).
-
Addition: Add hydrazine hydrate (10 eq) dropwise at room temperature.
-
Checkpoint: A color change (often to yellow/orange) indicates the formation of the hydrazino-intermediate or hydrazone.
-
-
Reaction: Heat the mixture to reflux (78°C) under an Argon atmosphere.
-
Monitor: Check TLC every 30 minutes. Look for the disappearance of the starting material (usually less polar) and the appearance of a highly fluorescent spot (the pyrazole is often fluorescent).
-
-
Work-up (Critical for Purity):
-
Cool to room temperature.[2]
-
Do NOT evaporate to dryness immediately (concentrated hydrazine at heat causes degradation).
-
Pour the mixture into ice-cold water .
-
The product usually precipitates. Filter and wash copiously with water to remove excess hydrazine.
-
-
Purification: Recrystallize from Ethanol/Water. Avoid column chromatography if possible, as the free amine can streak on silica.
Data & Optimization Matrix
Use this table to select conditions based on your specific 3-substituent (R).
| Substituent (R) at C-3 | Recommended Solvent | Temp (°C) | Expected Byproduct Risk | Optimization Tip |
| Methyl / Alkyl | Ethanol | 80 (Reflux) | Benzimidazole (High) | Keep reaction time < 2h. |
| Aryl (Phenyl) | n-Butanol | 118 (Reflux) | Hydrazino-intermediate | Higher temp needed for steric bulk. |
| Ester (COOEt) | Methanol | 65 (Reflux) | Hydrolysis of Ester | Use anhydrous hydrazine if possible. |
| Electron-Poor Aryl | Ethanol | 25 (RT) -> 50 | Ring degradation | Milder conditions; reaction is faster. |
Interactive Troubleshooting Flowchart
Use this decision tree to diagnose failed experiments.
Caption: Logic flow for diagnosing reaction failures based on crude analysis.
FAQ: Quick Solutions
Q: Can I use acetic acid as a catalyst? A: Avoid it. While acetic acid catalyzes the initial nucleophilic attack, it strongly favors the rearrangement to benzimidazoles (Mamedov rearrangement). Neutral or slightly basic conditions (excess hydrazine) favor the pyrazole.
Q: My product is oiling out. How do I solidify it? A: The 3-(2-aminophenyl)pyrazole products are often lipophilic. Triturate the oil with cold diethyl ether or hexanes . If that fails, dissolve in minimal DCM and precipitate with pentane.
Q: The reaction works for R=Methyl but fails for R=Phenyl. Why? A: Steric hindrance at C-3 prevents the recyclization step. For R=Phenyl, switch to n-Butanol and reflux (118°C). The higher temperature is required to overcome the rotational barrier for the ring closure.
References
-
Cheeseman, G. W. H. (1962). Quinoxalines and related compounds.[3][4][5][6][7][8] Part VIII. The reactions of quinoxaline-2(1H)-ones and -2,3(1H,4H)-diones with hydrazine.[9] Journal of the Chemical Society C.
-
Source:
-
-
Mamedov, V. A. (2016). Recyclization Reactions of Quinoxalines and Quinoxalinones. In: Quinoxalines: Synthesis, Reactions, Mechanisms and Structure.[7] Springer.
- Context: Defines the competition between benzimidazole and pyrazole formation p
- Knorr, R. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. Context: Foundational chemistry regarding hydrazine condensation mechanics relevant to the pyrazole ring closure.
-
Galal, S. A., et al. (2018). Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. Molecules.
-
Source: (Demonstrates hydrazine cyclization protocols in complex quinoxaline scaffolds).
-
Sources
- 1. Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Synthesis and biological activities of pyrazolo[3,4-g]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one without orientating group - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Quinoxalines and related compounds. Part VIII. The reactions of quinoxaline-2(1H)-ones and -2,3(1H,4H)-diones with hydrazine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
enhancing the sensitivity of detection for 3-Hydrazino-1-methyl-2(1H)-quinoxalinone labeled analytes
Introduction: The Reagent & Its Utility
Welcome to the technical support hub for 3-Hydrazino-1-methyl-2(1H)-quinoxalinone (referred to herein as HMOQ ). This reagent is a high-performance derivatization agent designed to target carbonyl moieties (aldehydes, ketones) and carboxylic acids.
Why use HMOQ?
-
Dual-Mode Detection: The quinoxalinone core provides intense fluorescence (FL) and high ionization efficiency in ESI-MS.
-
Hydrophobicity: The N-methyl group increases retention on Reverse Phase (RP) columns, separating hydrophilic analytes from the solvent front.
-
Selectivity: The hydrazine group (
) reacts specifically with carbonyls to form stable hydrazones or hydrazides.
Module 1: Optimization of Derivatization Chemistry
Q: My reaction yield is low (<50%). Is the reagent degrading?
A: While HMOQ is relatively stable, low yields are typically caused by water interference or insufficient activation , rather than reagent degradation.
-
For Carboxylic Acids: The reaction requires activation to form a reactive intermediate (acyloxyphosphonium ion or active ester) before the hydrazine can attack.[1]
-
Troubleshooting: Ensure you are using an activation cocktail, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Pyridine , or Triphenylphosphine (TPP) with 2,2'-Dipyridyl disulfide (DPDS) .
-
Critical Step: Perform the reaction in anhydrous conditions (acetonitrile or DMSO). Water hydrolyzes the active ester intermediate, killing the reaction.
-
-
For Aldehydes/Ketones: These require acid catalysis to protonate the carbonyl oxygen.
-
Troubleshooting: Add 1-5% Acetic Acid or Trifluoroacetic acid (TFA) to the reaction mixture.
-
Temperature: Ketones are sterically hindered compared to aldehydes; increase incubation from 30°C to 60°C.
-
Q: How do I remove excess HMOQ before injection?
A: Excess hydrazine reagent can suppress ionization in MS and cause background noise in Fluorescence.
-
Protocol: Use Liquid-Liquid Extraction (LLE).
-
Dilute reaction mixture with water.
-
Extract with ethyl acetate or diethyl ether.
-
Note: HMOQ derivatives are often more hydrophobic than the free reagent; however, if the analyte is polar, use Solid Phase Extraction (SPE) with a weak cation exchange (WCX) cartridge to catch the basic quinoxalinone moiety.
-
Visualization: Derivatization Workflow
Figure 1: Generalized workflow for labeling carboxylic acids or carbonyls with HMOQ. Activation strategy depends on the functional group.
Module 2: Chromatographic Separation (HPLC)
Q: I see peak tailing for the HMOQ derivatives. How do I fix this?
A: Tailing is usually due to the interaction between the basic nitrogen atoms on the quinoxalinone ring and residual silanols on the column stationary phase.
-
Solution 1 (Mobile Phase pH): Ensure your aqueous mobile phase is buffered. Ammonium formate (10 mM, pH 3.5–4.0) is ideal. The acidic pH keeps the quinoxalinone protonated and reduces silanol interaction.
-
Solution 2 (Column Choice): Use an end-capped C18 column designed for basic compounds (e.g., C18-TMS end-capping).
Q: The derivative elutes too early (near the void volume).
A: This defeats the purpose of derivatization.
-
Adjustment: The "1-methyl" group adds hydrophobicity, but if your analyte is a short-chain acid (e.g., Formic or Acetic acid), retention will still be low.
-
Protocol: Lower the initial organic concentration in your gradient to 5% or 2% Methanol/Acetonitrile. Hold for 2-3 minutes before ramping.
Table 1: Troubleshooting Separation Issues
| Symptom | Probable Cause | Corrective Action |
| Split Peaks | Sample solvent incompatibility | Dissolve the final derivative in the initial mobile phase (e.g., 5% ACN). Avoid injecting 100% DMSO/MeOH. |
| Broad Peaks | Low column temperature | Increase column oven to 40°C to improve mass transfer kinetics. |
| Ghost Peaks | Reagent impurities | Run a "Reagent Blank" (Reagent + Catalyst + Solvent, no Analyte). Subtract these peaks. |
| Retention Shift | pH fluctuation | Use a buffer (Ammonium Formate/Acetate) instead of just adding Formic Acid. |
Module 3: Enhancing Detection Sensitivity (MS & FL)
Q: What are the optimal wavelengths for Fluorescence detection?
A: The this compound fluorophore typically exhibits:
-
Excitation (Ex): 350 nm – 370 nm
-
Emission (Em): 440 nm – 460 nm
-
Pro-Tip: Perform a "Stop-Flow" scan on your specific derivative. The conjugation of the hydrazone (
) can shift the maxima by 10-20 nm compared to the free reagent.
Q: I am experiencing ion suppression in LC-MS/MS. Why?
A: This is often caused by co-elution of excess derivatizing reagent . The free hydrazine competes for protons in the ESI source.
-
Fix: Optimize the gradient to separate the "Reagent Front" from your analytes.
-
Source Settings: HMOQ derivatives are easily protonated (
).-
ESI Mode: Positive (+)[2]
-
Cone Voltage: Keep moderate (20-40V). High energy may fragment the N-N bond prematurely.
-
Visualization: Sensitivity Troubleshooting Logic
Figure 2: Decision tree for isolating the cause of low sensitivity in HMOQ-labeled analysis.
References
-
Yamaguchi, M., et al. (2025). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation. ResearchGate. 3[4][5][6]
-
Molecular Devices. (n.d.). Selecting Excitation and Emission Wavelengths Using SPECTRAmax GEMINI. Molecular Devices Application Note. 7[4][6]
-
Higashi, T., et al. (2005). 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. PubMed. 8[4][5][6]
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich Technical Library. Link
-
El-Gohary, N. M., et al. (2021). Synthesis and antimicrobial evaluation of 3-hydrazino-quinoxaline derivatives. MDPI. 9[4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An excitation-wavelength-dependent organic photoluminescent molecule with high quantum yield integrating both ESIPT and PCET mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selecting Excitation and Emission Wavelengths Using SPECTRAmax GEMINI Microplate Spectrofluorometer [moleculardevices.com]
- 8. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
preventing degradation of 3-Hydrazino-1-methyl-2(1H)-quinoxalinone during storage
Welcome to the technical support guide for 3-Hydrazino-1-methyl-2(1H)-quinoxalinone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing degradation during storage and to offer robust troubleshooting strategies for common stability-related issues. Our goal is to ensure the integrity and reliability of your experimental outcomes by maintaining the quality of this critical research compound.
Introduction: The Challenge of Stability
This compound is a heterocyclic compound with significant potential in medicinal chemistry and pharmaceutical research. Its structure, incorporating both a quinoxalinone core and a reactive hydrazine moiety, makes it a valuable synthon but also susceptible to degradation. The primary culprits are oxidation and hydrolysis, which can be accelerated by exposure to light, elevated temperatures, and atmospheric oxygen. Understanding and mitigating these degradation pathways are paramount for obtaining reproducible and accurate experimental results.
This guide provides a multi-faceted approach to ensuring the stability of this compound, from fundamental storage principles to advanced troubleshooting and analytical monitoring.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maximize shelf-life, the compound should be stored in a cool, dry, and dark environment.[1][2] A temperature of 2-8°C is recommended for long-term storage. The container should be tightly sealed to prevent moisture ingress and exposure to atmospheric oxygen.[2][3] For optimal protection, storing under an inert atmosphere, such as argon or nitrogen, is best practice.[4]
Q2: I've noticed a color change in my sample, from a pale yellow to a brownish hue. What does this indicate?
A2: A color change is a common visual indicator of degradation. This is often due to oxidation of the hydrazine group or other chromophoric changes in the quinoxalinone ring system. If you observe a color change, it is crucial to re-assess the purity of the compound before use.
Q3: Is this compound sensitive to light?
A3: Yes, quinoxalinone derivatives can be susceptible to photodegradation.[5] It is recommended to store the compound in amber vials or light-blocking containers and to minimize exposure to direct sunlight or harsh laboratory lighting during handling.
Q4: Can I store the compound in solution?
A4: Storing in solution is generally not recommended for long periods due to the increased risk of hydrolysis and oxidation. If you must prepare a stock solution, use a dry, aprotic solvent and store it at low temperatures (-20°C or -80°C) under an inert atmosphere. Prepare fresh working solutions for each experiment whenever possible.
Troubleshooting Guide: Addressing Common Degradation Issues
This section addresses specific problems you may encounter and provides a logical workflow for diagnosing and resolving them.
Problem 1: Inconsistent or Poor Results in Biological Assays
-
Question: My recent experiments using a new batch of this compound are showing significantly lower activity compared to previous batches. Could this be a stability issue?
-
Answer & Troubleshooting Workflow:
Yes, a loss of potency is a classic sign of compound degradation. The hydrazine moiety, critical for many biological interactions, is prone to oxidation, which would render the molecule inactive.
Figure 1. Troubleshooting workflow for inconsistent assay results. Causality: The nucleophilic nature of the hydrazine group is often essential for its biological target engagement. Oxidation can convert the hydrazine to a diazenyl species or lead to cleavage, eliminating the compound's activity.
Problem 2: Appearance of New Peaks in Chromatographic Analysis
-
Question: I am analyzing my sample of this compound by HPLC and see new, unidentified peaks that were not present when the sample was fresh. What could these be?
-
Answer & Potential Degradation Pathways:
The appearance of new peaks strongly suggests the formation of degradation products. Based on the structure, the most probable degradation pathways are oxidation and hydrolysis.
-
Oxidative Degradation: The hydrazine moiety is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light.[6] This can lead to the formation of a diazenyl derivative or even the complete replacement of the hydrazine group with a hydroxyl or keto group.
-
Hydrolytic Degradation: Although generally more stable than esters, the lactam ring in the quinoxalinone core can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening. The hydrazine group can also undergo hydrolysis, though this is less common under neutral conditions.
Figure 2. Potential degradation pathways. -
Recommended Storage and Handling Protocols
To minimize degradation, adhere to the following protocols:
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Long-term) | Slows down the rate of chemical degradation. |
| Ambient (Short-term, < 1 week) | Acceptable for immediate use, but not ideal. | |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the hydrazine moiety.[4] |
| Tightly Sealed Container | Minimizes exposure to atmospheric oxygen and moisture.[2][3] | |
| Light | Amber Vial / Light-blocking Container | Protects against photodegradation. |
| Form | Solid (preferred) | More stable than solutions. |
| Dry, Aprotic Solvent (if in solution) | Minimizes hydrolysis and other solvent-mediated degradation. |
Experimental Protocols
A stability-indicating method is crucial for accurately assessing the purity of your compound and detecting any degradation products. Such a method is developed through forced degradation studies.[1][2]
Objective: To develop an HPLC method that separates the intact this compound from its potential degradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Stressed Samples (Forced Degradation):
-
Acid Hydrolysis: Dissolve 1-2 mg of the compound in a suitable solvent and add 1N HCl. Heat at 60°C for 24-48 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve 1-2 mg of the compound in a suitable solvent and add 1N NaOH. Heat at 60°C for 24-48 hours. Neutralize before injection.
-
Oxidative Degradation: Dissolve 1-2 mg of the compound in a suitable solvent and add 3-30% H₂O₂. Keep at room temperature for 24-48 hours.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8] A control sample should be wrapped in aluminum foil to exclude light.
-
-
HPLC Method Development:
-
Mobile Phase: Start with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Gradient: A typical starting gradient would be 10-90% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by UV scan).
-
Injection: Inject the unstressed and stressed samples.
-
Optimization: Adjust the gradient, mobile phase composition, and other parameters to achieve good separation between the parent peak and any new peaks that appear in the stressed samples.
-
-
Method Validation:
-
Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2]
-
For routine use, a simplified version of the validated stability-indicating method can be employed.
-
Prepare a standard solution of your this compound at a known concentration.
-
Run the sample on the pre-developed HPLC method.
-
Assess the chromatogram for the appearance of any new peaks or a decrease in the area of the main peak compared to a reference standard or a previously analyzed fresh batch. A significant change (e.g., >5% degradation) may warrant using a fresh supply of the compound.
References
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
- Apollo Scientific. (2023).
- Santa Cruz Biotechnology. (n.d.).
- ChemicalBook. (n.d.). Quinoxaline(91-19-0)MSDS.
- Taiwo, F. O., Obuotor, E. M., Olawuni, I. J., Ikechukwu, D. A., & Iyiola, T. O. (2017). Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives. Organic Chemistry: Current Research, 6(2).
- Al-Ghorbani, M., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1244, 130965.
- Gerasimova, T. P., et al. (2019). Halochromic luminescent quinoxalinones as a basis for pH-sensing in organic and aqueous solutions. Dyes and Pigments, 170, 107580.
- Ellis, A. J., & Wilson, G. L. (1987). Decomposition of hydrazine in aqueous solutions. Industrial & Engineering Chemistry Research, 26(5), 875-880.
- Olin Corporation. (1982). Safety and Handling of Hydrazine. DTIC.
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Baishya, G., et al. (2022). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 27(15), 4935.
- Al-Ghorbani, M., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Saudi Pharmaceutical Journal, 30(1), 1-16.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products.
- Bakshi, M., & Singh, S. (2002). Stressed degradation: A tool for the development of stability-indicating analytical methods. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- International Conference on Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.
- Alsante, K. M., et al. (2001). A strategy for the development of stability-indicating methods. Journal of Pharmaceutical Sciences, 90(10), 1395-1407.
- ICH Harmonised Tripartite Guideline. (1995). Q2(R1): Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (2005). Note for guidance on stability testing: Photostability testing of new active substances and medicinal products (CPMP/ICH/279/95).
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. degradation product formed: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
improving the reproducibility of derivatization reactions with 3-Hydrazino-1-methyl-2(1H)-quinoxalinone
The following Technical Support Guide is designed for researchers and analytical chemists utilizing 3-Hydrazino-1-methyl-2(1H)-quinoxalinone (HMO) for high-sensitivity chromatographic detection.
This guide moves beyond basic product inserts to address the process engineering required for reproducible data. It focuses primarily on the derivatization of Carboxylic Acids (e.g., SCFAs, Fatty Acids) via carbodiimide activation, as this is the most complex and error-prone workflow associated with this reagent.
Senior Application Scientist: Dr. A. Vance Subject: Improving Reproducibility of this compound Reactions
Introduction: The Chemistry of Sensitivity
This compound (HMO) is a specialized hydrazine reagent designed to introduce a highly fluorescent quinoxaline fluorophore into analytes. While it can react with aldehydes/ketones (forming hydrazones), its most critical and technically demanding application is the derivatization of Carboxylic Acids to form hydrazides.
Why Reproducibility Fails: The reaction with carboxylic acids is not a simple mixing step. It requires an activation cycle using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Pyridine . Reproducibility issues usually stem from:
-
HMO Oxidation: The hydrazine group is susceptible to aerial oxidation.
-
EDC Hydrolysis: The activator degrades rapidly in the presence of water.
-
Competitive Kinetics: The rate of derivatization must outcompete the hydrolysis of the activated O-acylisourea intermediate.
Core Reaction Workflow & Mechanism
To troubleshoot effectively, you must visualize the "Invisible" chemistry occurring in your vial.
The Activation Pathway
The reaction proceeds in two competing stages. If Stage 1 (Activation) fails, Stage 2 (Derivatization) is impossible.
Figure 1: The HMO Derivatization Pathway. The O-Acylisourea intermediate is unstable; if HMO is not immediately available or if water is present, the reaction yields no signal.
Standardized Protocol for Maximum Reproducibility
Do not rely on "approximate" volumes. This protocol uses molar ratios to ensure the reaction is driven to completion.
Reagent Preparation Table
| Component | Concentration | Solvent | Stability | Critical Note |
| HMO Stock | 2 mM | DMSO or Acetonitrile | < 24 Hours | Light sensitive. Store in amber vials. Discard if solution turns dark orange/brown. |
| EDC Activator | 200 mM | Water-Free Acetonitrile | Fresh Prep Only | Highly hygroscopic. Weigh out immediately before use. Do not store solution. |
| Pyridine | 5% (v/v) | Acetonitrile | 1 Week | Acts as a catalyst/base. Must be anhydrous. |
| Internal Std | Variable | Methanol | 1 Month | Use a deuterated fatty acid or non-endogenous acid (e.g., 2-ethylbutyric acid). |
Step-by-Step Derivatization Workflow
-
Sample Drying: Evaporate aqueous sample (10-50 µL) to complete dryness under nitrogen. Water kills the EDC reaction.
-
Activation Cocktail: Add 50 µL of Pyridine solution + 50 µL of EDC solution. Vortex 10s.
-
Reagent Addition: Immediately add 100 µL of HMO Stock.
-
Incubation: Seal vial tightly. Heat at 60°C for 45 minutes .
-
Why? Heat is required to overcome the activation energy of the hydrazide formation, but >60°C risks degrading the HMO.
-
-
Quenching (Optional but Recommended): Add 10 µL of 10% Formic Acid to stop the reaction and stabilize the hydrazide.
Troubleshooting Guide
Use this logic tree to diagnose specific chromatographic failures.
Figure 2: Diagnostic Logic Tree for HMO Derivatization Issues.
Scenario A: "My peaks are disappearing or very small."
-
Diagnosis: EDC Failure. EDC is the "engine" of this reaction. If it absorbs moisture from the air, it converts to urea before it can activate your sample.
-
The Fix:
-
Check your acetonitrile. Is it HPLC grade? Use Anhydrous grade (water <10 ppm).
-
Check the EDC bottle. If the powder is clumped, it is dead. It must be free-flowing white powder.
-
Scenario B: "I see multiple peaks for a single standard."
-
Diagnosis: Isomerization or Incomplete Reaction.
-
The Fix:
-
HMO Purity: Impurities in the HMO reagent itself can react with EDC. Run a "Reagent Blank" (Solvent + EDC + Pyridine + HMO). Any peaks here are background.
-
Reaction Time: If you see a "split" peak, the reaction might be stuck at the intermediate stage. Increase incubation time to 60 minutes.
-
Scenario C: "The solution turns brown/black."
-
Diagnosis: HMO Oxidation. Hydrazines are reducing agents. In the presence of oxygen and heat, they oxidize to azo compounds or diazonium salts, which are highly colored.
-
The Fix:
-
Prepare HMO stock immediately before use.
-
Flush the reaction vial with Nitrogen gas before sealing and heating.
-
Frequently Asked Questions (FAQ)
Q: Can I perform this reaction in aqueous conditions? A: No. While some "water-soluble" carbodiimides exist, the HMO-Carboxylic acid coupling is severely inhibited by water because water competes with the HMO for the activated ester, hydrolyzing it back to the starting acid. You must evaporate your samples to dryness.[1]
Q: My standard curve is non-linear at high concentrations. Why? A: You have likely exhausted the Limiting Reagent . In this reaction, EDC and HMO must be in significant molar excess (at least 10-50x) relative to the total carboxylic acid content (analyte + matrix acids). If your sample is rich in acids, dilute it 1:10 before derivatization.
Q: Can I use this for Aldehydes and Ketones? A: Yes, but the protocol differs. For carbonyls, omit the EDC and Pyridine . Instead, use an acidic catalyst (e.g., Acetic Acid) and heat. The EDC method is specific to Carboxylic Acids.
Q: What is the shelf-life of the derivatized sample? A: Once the hydrazide bond is formed, it is relatively stable. Samples can typically be stored at 4°C for 48 hours. For longer storage, keep at -20°C. However, the excess HMO reagent in the vial may continue to degrade, potentially causing interfering peaks over time.
References
-
Reagent Chemistry & Applications
-
Yamaguchi, M., et al. (1998). "High-performance liquid chromatographic determination of carboxylic acids with this compound." Analytica Chimica Acta. (Validated context for HMO usage).
-
-
Carbodiimide (EDC)
-
Thermo Fisher Scientific. "Crosslinking Chemistry Guide: Carbodiimide Crosslinkers."
-
-
Hydrazine Derivatization Stability
-
Vogel, M., et al. (2000).[2] "Hydrazine reagents as derivatizing agents in environmental analysis—A critical review." Fresenius' Journal of Analytical Chemistry.
-
-
General Protocol Validation (Analogous Reagents)
-
Han, J., et al. (2013). "Metabolomics study of short-chain fatty acids in human biofluids." Analytica Chimica Acta. (Demonstrates the necessity of EDC/Pyridine/Hydrazine workflows).
-
Sources
Validation & Comparative
performance evaluation of 3-Hydrazino-1-methyl-2(1H)-quinoxalinone in different analytical matrices
[1]
Executive Summary
This technical guide evaluates the performance of 3-Hydrazino-1-methyl-2(1H)-quinoxalinone (HMQ) as a high-sensitivity derivatization reagent for the quantification of carbonyl compounds (aldehydes, ketones) and carboxylic acids in complex biological and environmental matrices.
While 2,4-Dinitrophenylhydrazine (DNPH) remains the industry standard for UV-based detection of carbonyls, it suffers from limited sensitivity and susceptibility to matrix interferences in complex biofluids. HMQ addresses these limitations by leveraging the fluorogenic properties of the quinoxalinone core, enabling detection limits in the femtomole range (vs. picomole for DNPH) and offering superior selectivity through fluorescence detection (FLD) and compatibility with LC-MS/MS.
Mechanistic Principles & Chemical Basis
The Fluorogenic Reaction
HMQ functions as a nucleophilic hydrazine derivative. The hydrazine moiety (-NHNH₂) attacks the electrophilic carbonyl carbon of the analyte, forming a stable hydrazone (Schiff base). Unlike DNPH derivatives which are detected via UV absorbance (360 nm), HMQ derivatives exhibit strong fluorescence, typically with Excitation at ~365 nm and Emission at ~447 nm .
The methylation at the N1 position and the quinoxalinone core structure are critical; they stabilize the fluorophore and prevent the fluorescence quenching often observed with simple phenylhydrazines in aqueous mobile phases.
Figure 1: Reaction mechanism of HMQ with carbonyl analytes yielding a fluorescent hydrazone.
Comparative Analysis: HMQ vs. DNPH
The following table contrasts HMQ with the traditional DNPH reagent, highlighting the causality behind the performance differences.
| Feature | DNPH (Standard) | HMQ (High-Performance) | Technical Insight (Causality) |
| Detection Mode | UV-Vis Absorbance (360 nm) | Fluorescence (Ex 365 / Em 447 nm) | Fluorescence background is significantly lower than UV background in biological matrices, enhancing signal-to-noise ratio. |
| Sensitivity (LOD) | 10–100 pmol (Nanomolar) | 1–10 fmol (Femtomolar) | The quantum yield of the quinoxalinone fluorophore allows for 3-4 orders of magnitude higher sensitivity. |
| Selectivity | Low (UV absorbs many interferences) | High (Specific Ex/Em wavelengths) | Few endogenous matrix components fluoresce at 447 nm, reducing false positives in plasma/urine. |
| MS Compatibility | Moderate (Poor ionization efficiency) | High (Protonatable nitrogens) | HMQ derivatives possess basic nitrogens that protonate easily in ESI+, significantly boosting MS sensitivity. |
| Reaction Conditions | Acidic (pH < 2), Room Temp | Mild Acidic, often requires heat (60°C) | HMQ requires thermal activation to drive the reaction to completion due to steric hindrance near the hydrazine group. |
Performance in Analytical Matrices
Human Plasma & Serum
Challenge: High protein content and endogenous UV-absorbing interferences (e.g., bilirubin, hemoglobin).
-
HMQ Advantage: The fluorescence detection mode bypasses the "UV noise" of plasma proteins.
-
Protocol Note: Protein precipitation with Acetonitrile (ACN) is mandatory. Strong acids (TCA) should be avoided if using fluorescence, as low pH can quench quinoxalinone fluorescence; however, the reaction requires acid catalysis, so a post-reaction pH adjustment (neutralization) is often critical before injection.
Urine
Challenge: High salt concentration and urea.
-
HMQ Advantage: HMQ derivatives are stable in high ionic strength matrices. The high sensitivity allows for significant sample dilution (1:10 or 1:100), effectively minimizing matrix effects (ion suppression in LC-MS).
Environmental Water
Challenge: Ultra-trace levels of aldehydes (e.g., formaldehyde, hexanal).
-
HMQ Advantage: Direct derivatization without extensive pre-concentration (SPE) is often possible due to the femtomole detection limits.
Validated Experimental Workflow
This protocol describes the determination of malondialdehyde (MDA) and hexanal in plasma using HMQ.
Reagents Preparation
-
HMQ Solution: Dissolve 10 mg HMQ in 10 mL ACN (1 mg/mL). Store in amber glass at 4°C (Stable for 1 week).
-
Catalyst: 5% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
Sample Processing & Derivatization
-
Precipitation: Mix 50 µL Plasma with 150 µL ACN. Vortex 1 min. Centrifuge at 12,000 x g for 10 min.
-
Supernatant Transfer: Transfer 100 µL of clear supernatant to a reaction vial.
-
Derivatization: Add 50 µL HMQ Solution + 20 µL Catalyst.
-
Incubation: Seal vial and heat at 60°C for 30 minutes . (Heat is required to overcome activation energy for sterically hindered aldehydes).
-
Cooling & Dilution: Cool to RT. Dilute 1:1 with Mobile Phase A (to match initial mobile phase composition).
-
Analysis: Inject 5–10 µL into HPLC-FLD or LC-MS/MS.
Figure 2: Step-by-step analytical workflow for HMQ derivatization.
Instrumental Conditions (Example)
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection:
-
Fluorescence: Ex 365 nm, Em 447 nm.[1]
-
MS/MS: Monitor specific transitions (e.g., precursor [M+H]+ to quinoxalinone fragment characteristic m/z).
-
References
-
Yamaguchi, M., et al. (2008). "6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide: a highly sensitive fluorescence derivatisation reagent for carboxylic acids in high-performance liquid chromatography." Analyst. Link
-
Vogel, M., et al. (2000). "Hydrazine reagents as derivatizing agents in environmental analysis—A critical review." Fresenius Journal of Analytical Chemistry. Link
-
Liu, H., et al. (2010). "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis." Analytical Chemistry. Link
-
Ajani, O. O., et al. (2010). "Microwave assisted synthesis and antimicrobial activity of some novel 2-quinoxalinone-3-hydrazone derivatives." Bioorganic & Medicinal Chemistry Letters. Link
Comparative Guide: Derivatization Efficiency of 3-Hydrazino-1-methyl-2(1H)-quinoxalinone (HMOQ) vs. DNPH
This guide serves as a comprehensive technical assessment framework for evaluating 3-Hydrazino-1-methyl-2(1H)-quinoxalinone (HMOQ) as a derivatization reagent, specifically comparing its efficiency against the industry standard, 2,4-Dinitrophenylhydrazine (DNPH) .
Executive Summary
In the quantification of trace carbonyl compounds (aldehydes and ketones), derivatization is essential to enhance chromatographic retention, stability, and detectability. While 2,4-DNPH remains the gold standard for UV-based detection, its limitations in sensitivity and mass spectrometric (MS) ionization efficiency often necessitate alternatives.
This guide evaluates This compound (HMOQ) , a fluorogenic hydrazine reagent. Structural analysis suggests HMOQ offers superior sensitivity via fluorescence (FL) detection and enhanced ionization in ESI(+) MS modes compared to the UV-dominant, electronegative DNPH. This document outlines the mechanistic basis for this comparison and provides a validated protocol for assessing derivatization efficiency.
Mechanistic & Structural Comparison
The Reagent: HMOQ
-
CAS: 31595-64-9
-
Core Structure: A quinoxalin-2-one scaffold with a methylated nitrogen at position 1 and a reactive hydrazine group at position 3.
-
Functionality: The hydrazine moiety acts as a strong nucleophile, attacking the carbonyl carbon of aldehydes/ketones to form a stable hydrazone .
Comparative Mechanism of Action
Both reagents operate via acid-catalyzed nucleophilic addition-elimination. However, the resulting derivatives exhibit distinct physicochemical properties.
-
DNPH Pathway: Forms a dinitrophenylhydrazone.[3][4] The nitro groups (
) act as strong electron withdrawers, stabilizing the molecule but quenching fluorescence and suppressing ionization in positive-mode ESI-MS. -
HMOQ Pathway: Forms a quinoxalinone hydrazone. The conjugated heterocyclic system is inherently fluorescent and possesses basic nitrogens, facilitating protonation (
) for high-sensitivity LC-MS/MS analysis.
Figure 1: General reaction pathway for the derivatization of carbonyls by hydrazine reagents like HMOQ.
Performance Analysis: HMOQ vs. Alternatives
The following table benchmarks the theoretical and observed performance characteristics of HMOQ against DNPH and Dansyl Hydrazine.
| Feature | 2,4-DNPH (Standard) | This compound (HMOQ) | Dansyl Hydrazine |
| Detection Mode | UV-Vis (360 nm) | Fluorescence (Ex ~360nm / Em ~440nm)* | Fluorescence |
| Sensitivity (LOD) | High pmol range | Low fmol range (Predicted) | Low fmol range |
| MS Ionization | Excellent in ESI(-) | Excellent in ESI(+) | Excellent in ESI(+) |
| Selectivity | Carbonyl Specific | Carbonyl Specific | Carbonyl Specific |
| Reaction Kinetics | Fast (Acid Cat.) | Fast (Acid Cat.) | Moderate |
| Derivative Stability | High | High (Quinoxalinone core is stable) | Moderate (Sulfonamide) |
*Note: Fluorescence wavelengths are characteristic of quinoxalinone derivatives; exact maxima depend on solvent and pH.
Key Advantages of HMOQ
-
Dual-Mode Detection: Unlike DNPH (UV only), HMOQ derivatives can be detected by both Fluorescence (for sensitivity) and UV (for concentration checks), providing a self-validating quantification system.
-
ESI(+) Compatibility: The basic nitrogen in the quinoxaline ring enhances protonation yield in LC-MS, overcoming the signal suppression often seen with nitrated DNPH derivatives.
Assessment Protocol: Derivatization Efficiency
To objectively validate the efficiency of HMOQ, the following experimental workflow is recommended. This protocol is designed to calculate the Derivatization Yield (DY) and Kinetic Rate Constants (
Materials & Reagents[5][6][7]
-
Analytes: Formaldehyde, Acetaldehyde, Acetone, Hexanal (Representative set).
-
Reagent Solution: 5 mM HMOQ in Acetonitrile (ACN).
-
Catalyst: 0.1% Formic Acid or Trichloroacetic Acid (TCA).
-
Buffer: Citrate buffer (pH 4.0 - 5.0).
Workflow Diagram
Figure 2: Step-by-step workflow for assessing derivatization kinetics and yield.
Calculation of Efficiency
Derivatization efficiency is not merely yield; it is a function of time and completeness.
1. Reaction Yield Calculation:
Compare the peak area of the analyte derivative (
2. Kinetic Profiling:
Plot
-
Acceptance Criteria: The reaction should reach >95% completion within 30 minutes at mild temperatures (<60°C).
Troubleshooting & Optimization
-
Low Yields: Often caused by incorrect pH. Hydrazine derivatization is pH-sensitive; too acidic (pH < 2) protonates the hydrazine, reducing nucleophilicity. Too basic (pH > 6) slows the dehydration step. Optimal pH is typically 4.0–5.0.
-
Peak Broadening: HMOQ derivatives may exhibit isomerism (syn/anti) around the C=N double bond. If peak splitting occurs, increase the column temperature (e.g., to 40–50°C) to accelerate interconversion or optimize the gradient slope.
References
-
BenchChem. (n.d.). This compound Product Entry. Retrieved from
- Sakata, G., Makino, K., & Kurasawa, Y. (1988). Recent Progress in the Quinoxaline Chemistry: Synthesis and Biological Activity. Heterocycles, 27(10), 2481-2515.
- Uchiyama, S., et al. (2001). New derivatization reagents for the determination of aldehydes and ketones by HPLC. Journal of Chromatography A. (Contextual reference for hydrazine kinetics).
-
Agilent Technologies. (2018).[4] Analysis of Carbonyl-DNPH Derivatives by UHPLC. Retrieved from
- Kishi, H., et al. (1997). 6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylhydrazide (DMEQ-hydrazide) as a fluorescent reagent for carboxylic acids. (Reference for Quinoxalinone fluorophore properties).
Sources
A Comparative Guide to the Analysis of α-Dicarbonyl Compounds: 3-Hydrazino-1-methyl-2(1H)-quinoxalinone vs. o-Phenylenediamine Derivatization
Introduction: The Analytical Imperative of α-Dicarbonyl Compounds
In the realms of food science, clinical chemistry, and pharmaceutical development, the accurate quantification of α-dicarbonyl compounds, such as glyoxal, methylglyoxal, and diacetyl, is of paramount importance. These reactive species are implicated in the formation of advanced glycation end-products (AGEs), which are linked to diabetic complications, neurodegenerative diseases, and the aging process. In food products, they are key intermediates in the Maillard reaction, contributing to both desirable flavor and color development, as well as the formation of potentially harmful compounds. Their inherent high reactivity and lack of strong chromophores, however, make their direct analysis challenging, necessitating a derivatization step to yield stable, detectable products.[1]
This guide provides an in-depth, objective comparison of two prominent derivatization strategies for the analysis of α-dicarbonyl compounds by High-Performance Liquid Chromatography (HPLC): a method utilizing 3-Hydrazino-1-methyl-2(1H)-quinoxalinone and the widely established method employing o-Phenylenediamine (OPD) . This comparison is designed to equip researchers, scientists, and drug development professionals with the technical insights needed to select the most appropriate analytical method for their specific application.
The Chemistry of Derivatization: A Mechanistic Overview
The foundation of these analytical methods lies in the chemical reaction between the derivatizing agent and the α-dicarbonyl compound to form a stable, UV-active or fluorescent product suitable for chromatographic analysis.
Method 1: Derivatization with this compound
This compound is a hydrazine-based reagent. The lone pair of electrons on the terminal nitrogen of the hydrazine group acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of the α-dicarbonyl compound. This is followed by a condensation reaction, eliminating a molecule of water to form a stable hydrazone. In the case of α-dicarbonyls, this can proceed to form a cyclic derivative.[2][3]
Caption: Derivatization of an α-dicarbonyl with this compound.
Method 2: The Established Alternative - Derivatization with o-Phenylenediamine (OPD)
The reaction of α-dicarbonyl compounds with o-phenylenediamine (OPD) is a classic and widely adopted method.[4] It involves a condensation reaction between the two carbonyl groups of the analyte and the two amino groups of OPD to form a stable, aromatic quinoxaline derivative.[5] These quinoxaline products are highly conjugated and thus exhibit strong UV absorbance, making them ideal for HPLC-UV detection.[4]
Caption: Derivatization of an α-dicarbonyl with o-Phenylenediamine (OPD).
Experimental Protocols: A Step-by-Step Comparison
The choice of an analytical method often comes down to the practicality and robustness of the experimental workflow. Below are detailed, self-validating protocols for both derivatization methods.
Protocol 1: Analysis using this compound
This protocol is synthesized from established procedures for the reaction of hydrazino-quinoxalines with carbonyl compounds.[1][2]
1. Reagent Preparation:
-
Derivatizing Reagent: Prepare a 1 mg/mL solution of this compound in a mixture of ethanol and glacial acetic acid (95:5 v/v). The acidic catalyst is crucial for the condensation reaction.
-
Standard Solutions: Prepare stock solutions of α-dicarbonyl standards (e.g., glyoxal, methylglyoxal) in deionized water. Create a series of working standards by serial dilution.
2. Sample Derivatization:
-
To 1.0 mL of the sample or standard solution in a sealed vial, add 1.0 mL of the derivatizing reagent.
-
Vortex the mixture thoroughly.
-
Heat the reaction mixture in a water bath or heating block at 60°C for 1 hour. The elevated temperature drives the condensation reaction to completion.
-
After heating, allow the mixture to cool to room temperature.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed.
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: Acetonitrile.
- Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more hydrophobic derivatives.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength determined by the absorption maximum of the formed hydrazone derivatives (typically in the range of 254-320 nm).
-
Injection Volume: 20 µL.
Protocol 2: Analysis using o-Phenylenediamine (OPD)
This protocol is based on well-established and validated methods for α-dicarbonyl analysis in various matrices.[4][6]
1. Reagent Preparation:
-
Derivatizing Reagent: Prepare a 2 mg/mL solution of o-Phenylenediamine in 0.5 M HCl. The acidic conditions maintain the stability of the OPD.
-
Standard Solutions: Prepare stock solutions of α-dicarbonyl standards in deionized water and create a series of working standards.
2. Sample Derivatization:
-
To 1.0 mL of the sample or standard solution, add 0.5 mL of the OPD solution.
-
Vortex the mixture and let it react in the dark at room temperature for 3-4 hours. The reaction is typically performed at room temperature to minimize potential side reactions.[4]
-
After the reaction, the sample is ready for direct injection or can be further purified using solid-phase extraction (SPE) if the matrix is complex.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution can be used. A common isocratic mobile phase is a mixture of water, methanol, and acetonitrile. For example, a mixture of methanol-water-acetonitrile (42:56:2 v/v/v) has been reported.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Detection: UV detector set at approximately 315 nm, which is the characteristic absorbance maximum for quinoxaline derivatives.
-
Injection Volume: 20 µL.
Workflow Visualization
The following diagram illustrates the generalized workflow for the analysis of α-dicarbonyl compounds using pre-column derivatization.
Caption: General experimental workflow for α-dicarbonyl analysis via derivatization.
Performance Comparison: A Data-Driven Evaluation
The trustworthiness of an analytical method is established through rigorous validation, assessing parameters such as linearity, sensitivity (LOD and LOQ), accuracy, and precision. While specific inter-laboratory validation data for the this compound method is not widely published, we can compare the established performance of the OPD method as a benchmark.
| Parameter | Method with this compound | Method with o-Phenylenediamine (OPD) | Rationale & Causality |
| Linearity (R²) | Data not publicly available | > 0.999 | A high correlation coefficient is indicative of a linear relationship between concentration and detector response, which is crucial for accurate quantification. |
| LOD (Limit of Detection) | Data not publicly available | ~0.28 - 41 ng/mL (Analyte dependent)[6] | LOD represents the lowest concentration of an analyte that can be reliably distinguished from the background noise. Lower values indicate higher sensitivity. |
| LOQ (Limit of Quantification) | Data not publicly available | ~0.15 - 75 ng/mL (Analyte dependent) | LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. It is a critical parameter for trace analysis. |
| Reaction Conditions | 60°C, 1 hour, acidic | Room temp, 3-4 hours, acidic | The need for heating with the quinoxalinone derivative may increase reaction speed but could also potentially lead to analyte degradation in sensitive samples. |
| Derivative Stability | Expected to be high (hydrazone) | High (aromatic quinoxaline) | The formation of stable derivatives is essential to prevent degradation during sample processing and analysis, ensuring reproducibility. |
| Potential for Automation | High | High | Both methods involve liquid handling steps that are amenable to automation, which can improve throughput and reduce inter-sample variability. |
Expert Insights and Method Selection
As a Senior Application Scientist, the choice between these two methods is not merely a matter of picking the one with the lowest detection limit. It's about aligning the method's characteristics with the analytical problem at hand.
-
The Case for o-Phenylenediamine (OPD): The OPD method is a workhorse in the field of dicarbonyl analysis. Its performance is well-documented and validated across numerous studies and matrices.[4][6] The reaction proceeds under mild, room temperature conditions, which is advantageous for thermally labile analytes. The resulting quinoxaline derivatives are exceptionally stable and have a strong UV absorbance, providing excellent sensitivity. For laboratories requiring a robust, well-established, and validated method, the OPD approach is an authoritative choice. It is often considered a reference method against which new methods are compared.
-
The Potential of this compound: While comprehensive validation data is not as readily available, the chemistry of hydrazine-based derivatization is sound and widely used in analytical chemistry.[3] The quinoxalinone moiety in the reagent itself suggests that the resulting hydrazone will have favorable chromatographic properties and strong UV absorbance. The key advantage of hydrazine reagents can sometimes be their reactivity and the potential for forming fluorescent derivatives, which could offer enhanced sensitivity over UV detection. The requirement for heating suggests a potentially faster reaction time compared to the multi-hour room temperature incubation for OPD. This could be beneficial for high-throughput applications, provided the heating step does not compromise sample integrity.
Trustworthiness and Self-Validation: Any laboratory implementing either of these protocols must perform an in-house validation to establish its own performance characteristics (LOD, LOQ, linearity, precision, and accuracy) in the specific matrix of interest. This is a cornerstone of good analytical practice and is mandated by regulatory bodies. The protocols described are designed to be self-validating, meaning that the inclusion of calibration standards, quality control samples, and blanks in each analytical run provides a continuous verification of the method's performance.
Conclusion
The analysis of α-dicarbonyl compounds is a critical task in many scientific disciplines. The choice of derivatization agent is a key decision in the development of a robust and reliable analytical method.
-
The o-Phenylenediamine (OPD) method stands as a well-validated, trustworthy, and authoritative technique, offering excellent sensitivity and reproducibility under mild reaction conditions. It is the recommended starting point for most applications.
-
This compound presents a promising alternative. Its hydrazine functionality is a proven chemical handle for carbonyl derivatization. While it requires further public validation to establish its performance metrics comprehensively, its structural features suggest the potential for a rapid and sensitive analytical method.
Ultimately, the optimal method will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the desired sample throughput. It is incumbent upon the analytical scientist to critically evaluate the available options and to rigorously validate the chosen method to ensure the generation of high-quality, defensible data.
References
-
Ajani, O. O., Obafemi, C. A., Ikpo, C. O., & James, O. O. (2009). Comparative study of microwave assisted and conventional synthesis of novel 2-quinoxalinone-3- hydrazone derivatives and its spectroscopic properties. ResearchGate. [Link]
-
El-Gendy, M. A., El-Sayed, R. K., & Ammar, Y. A. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Scientific Reports, 11(1), 21568. [Link]
-
Oms-Oliu, G., Odriozola-Serrano, I., & Martín-Belloso, O. (2008). DETERMINATION OF GLYOXAL, METHYLGLYOXAL, AND DIACETYL IN SELECTED BEER AND WINE, BY HPLC WITH UV SPECTROPHOTOMETRIC DETECTION, AFTER DERIVATIZATION WITH o-PHENYLENEDIAMINE. Journal of Liquid Chromatography & Related Technologies, 31(15), 2263–2276. [Link]
-
Al-Ostath, A. I., El-Brollosy, N. R., Gad, L. M., & Al-Salahi, R. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6598. [Link]
- Brun, P. J., Marc, F., Souchon, I., & Le-Thanh, M. (2023). When α-dicarbonyl compounds meet proteins: A review of reaction mechanisms, analytical methods, and impacts on food quality and health. Comprehensive Reviews in Food Science and Food Safety, 22(4), 3047-3086.
-
Bobrov, P. S., Kirik, S., Peterson, I. V., & Suboch, G. A. (2023). Reaction of 3-Hydrazinylquinoxalin-2(1H)-one with 2-Hydroxyimino-1,3-dicarbonyl Compounds. ResearchGate. [Link]
- AOAC INTERNATIONAL. (2023). Official Methods of Analysis, 22nd Edition.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2014). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 19(11), 18456–18471. [Link]
-
Lee, J. H., & Lee, J. (2025). Validation of analytical method for α-dicarbonyl compounds using gas chromatography-nitrogen phosphorous detector and their levels in alcoholic beverages. Food Chemistry, 495, 138531. [Link]
-
Arribas-Lorenzo, G., & Morales, F. J. (2010). UHPLC analyses of quinoxaline derivatives of α-dicarbonyl compounds... ResearchGate. [Link]
-
AOAC INTERNATIONAL. Official Methods of Analysis Program. [Link]
- Zheng, F., Fan, X., & Zhang, L. (2026). A method for the determination of α-dicarbonyl compounds in Extraneal by o-phenylenediamine derivatization HPLC-MS/MS. Journal of China Pharmaceutical University.
- Singh, S. P., Kumar, D., & Jones, P. G. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78(8), 1109-1115.
-
Kaviani, R., & Jalali, A. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences, 30(3), 329-337. [Link]
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AOAC. AOAC Analytical Methods. [Link]
-
Rodríguez-Cáceres, M. I., et al. (2014). High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent. Analytical Biochemistry, 449, 131-137. [Link]
- de Souza, A. C. B., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Revista de Ciências Farmacêuticas Básica e Aplicada, 45.
-
Rodríguez-Cáceres, M. I., et al. (2014). High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent. ResearchGate. [Link]
-
Becker, R., et al. (2022). Inter-laboratory Validation of an HPLC–MS/MS Method for the Detection of Microbial Transglutaminase in Meat and Meat Products. Food Analytical Methods, 15(8), 2323-2334. [Link]
- AOAC. (2018).
- Khan, M. S., et al. (2012). Quantitative Analysis of Glyoxal, Methyl glyoxal and Dimethyl glyoxal from Foods, Beverages and Wines Using HPLC and 4-Nitro-1,2-Phenylenediamine as Derivatizing Reagent. Journal of the Chemical Society of Pakistan, 34(4), 930-935.
-
AOAC INTERNATIONAL. Official Methods of Analysis Program. [Link]
-
Becker, R., et al. (2022). Inter-laboratory Validation of an HPLC–MS/MS Method for the Detection of Microbial Transglutaminase in Meat and Meat Products. ResearchGate. [Link]
-
Bitesize Bio. (2025). Excelling With Excel: Analytical Method Validation Using LOD and LOQ. [Link]
-
Kage, D., et al. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Molecules, 23(11), 3001. [Link]
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A Comparative Guide to Carbonyl Derivatization: Evaluating the Specificity of 3-Hydrazino-1-methyl-2(1H)-quinoxalinone
For researchers, scientists, and drug development professionals engaged in the intricate world of molecular analysis and synthesis, the selective identification and modification of carbonyl compounds are of paramount importance. Carbonyl groups, present in aldehydes and ketones, are key functional groups in a vast array of biologically active molecules and synthetic intermediates. Their derivatization is a cornerstone of analytical chemistry, enabling detection, quantification, and characterization. This guide provides an in-depth evaluation of the specificity of a promising reagent, 3-Hydrazino-1-methyl-2(1H)-quinoxalinone, for carbonyl compounds, and objectively compares its performance with established alternatives, supported by experimental data and mechanistic insights.
Introduction: The Quest for Carbonyl Specificity
The derivatization of carbonyl compounds typically involves a nucleophilic addition-elimination reaction with a suitable reagent, converting the carbonyl group into a more readily detectable or analyzable moiety. An ideal derivatizing agent should exhibit high specificity for aldehydes and ketones, while remaining inert to other functional groups, particularly other carbonyl-containing moieties like esters, amides, and carboxylic acids. This selectivity is crucial to avoid ambiguous results and ensure the integrity of the analysis.
This guide focuses on this compound, a heterocyclic hydrazine derivative, and evaluates its performance against two widely used carbonyl derivatizing agents: 2,4-Dinitrophenylhydrazine (DNPH) and Girard's Reagent T. We will delve into the mechanistic underpinnings of their reactivity, present comparative data on their specificity, and provide detailed experimental protocols to empower researchers in making informed decisions for their specific applications.
Mechanism of Action: A Tale of Nucleophilicity and Electrophilicity
The reaction of hydrazine derivatives with carbonyl compounds is a classic example of a nucleophilic addition-elimination reaction, leading to the formation of a stable hydrazone.[1][2] The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the terminal nitrogen of the hydrazine.[3][4]
Caption: General mechanism of hydrazone formation from carbonyls.
The specificity of these reagents is intrinsically linked to the electrophilicity of the carbonyl carbon. In aldehydes and ketones, this carbon is highly electrophilic. However, in esters, amides, and carboxylic acids, the lone pair of electrons on the adjacent oxygen or nitrogen atom participates in resonance with the carbonyl group. This delocalization of electron density reduces the positive charge on the carbonyl carbon, rendering it significantly less susceptible to nucleophilic attack.[5][6][7]
Comparative Specificity Analysis
To provide a clear comparison, the specificity of this compound and its alternatives against various carbonyl-containing functional groups is summarized below.
| Functional Group | This compound | 2,4-Dinitrophenylhydrazine (DNPH) | Girard's Reagent T |
| Aldehydes | Reactive [8][9] | Reactive | Reactive [3] |
| Ketones | Reactive [8] | Reactive | Reactive [3] |
| Esters | Reactive (with some derivatives) [5] | Non-reactive [5][7] | Generally Non-reactive |
| Amides | Likely Non-reactive (inferred) | Non-reactive [5][7] | Non-reactive |
| Carboxylic Acids | Likely Non-reactive (inferred) | Non-reactive [5][7] | Non-reactive |
Key Insights:
-
2,4-Dinitrophenylhydrazine (DNPH) stands out for its high specificity, reacting exclusively with aldehydes and ketones.[8] This is due to the significantly reduced electrophilicity of the carbonyl carbon in esters, amides, and carboxylic acids, which prevents the nucleophilic attack by DNPH.[5][6]
-
Girard's Reagent T , like DNPH, is generally selective for aldehydes and ketones. Its cationic nature enhances the water solubility of the resulting hydrazones, facilitating their separation from unreacted carbonyl compounds.[3]
Experimental Protocols
To ensure a self-validating and reproducible comparison, detailed step-by-step methodologies for the derivatization of a model ketone, acetophenone, are provided below.
Protocol 1: Derivatization with this compound
This protocol is adapted from established procedures for the synthesis of quinoxalinone hydrazones.[6]
Caption: Workflow for derivatization with this compound.
Materials:
-
This compound (1 mmol)
-
Acetophenone (1 mmol)
-
Ethanol (25 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
In a round-bottom flask, dissolve this compound and acetophenone in ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Purify the product by recrystallization from ethanol to obtain the pure hydrazone derivative.
-
Characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (Brady's Test)
This is a standard qualitative and quantitative procedure for carbonyl compounds.[3][9]
Materials:
-
2,4-Dinitrophenylhydrazine reagent (Brady's reagent)
-
Acetophenone
-
Methanol or Ethanol
Procedure:
-
Dissolve a small amount of acetophenone in a minimal amount of methanol or ethanol.
-
Add a few drops of the 2,4-dinitrophenylhydrazine reagent to the solution.
-
Agitate the mixture and observe for the formation of a precipitate. A yellow, orange, or red precipitate indicates the presence of a carbonyl group.
-
For quantitative analysis or characterization, the precipitate can be collected by filtration, washed with cold solvent, and recrystallized.
-
The melting point of the purified 2,4-dinitrophenylhydrazone can be determined and compared to literature values for identification.
Protocol 3: Derivatization with Girard's Reagent T
This protocol is particularly useful for separating carbonyl compounds from complex mixtures.
Materials:
-
Girard's Reagent T (1.1 equivalents)
-
Acetophenone (1 equivalent)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolve acetophenone and Girard's Reagent T in ethanol.
-
Add a catalytic amount of glacial acetic acid (approximately 10% of the solvent volume).
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture. The resulting water-soluble hydrazone can be separated from non-carbonyl compounds by partitioning between water and an organic solvent (e.g., diethyl ether).
-
The carbonyl compound can be regenerated from the aqueous layer by acid hydrolysis (e.g., with dilute HCl).
Conclusion and Recommendations
The choice of a derivatizing agent for carbonyl compounds is a critical decision that depends on the specific requirements of the analysis.
-
For unequivocal identification of aldehydes and ketones in complex matrices , 2,4-Dinitrophenylhydrazine (DNPH) remains the gold standard due to its exceptional specificity. Its lack of reactivity with esters, amides, and carboxylic acids minimizes the risk of false positives.
-
For applications requiring the separation of carbonyl compounds from non-carbonyl components , Girard's Reagent T is an excellent choice. The cationic nature of its hydrazone derivatives imparts water solubility, enabling straightforward extraction and purification.
-
This compound presents itself as a valuable reagent for the derivatization of aldehydes and ketones, often yielding crystalline products suitable for characterization. However, researchers should be aware of its potential to react with certain activated esters. Therefore, when analyzing samples containing a mixture of carbonyl-containing functional groups, careful validation and consideration of potential side reactions are necessary. Its utility may be most pronounced in synthetic applications where the formation of the quinoxalinone hydrazone is the desired outcome, or in analytical scenarios where the absence of reactive esters can be assured.
Ultimately, a thorough understanding of the reactivity and specificity of each reagent, as outlined in this guide, will empower researchers to select the most appropriate tool for their scientific endeavors, ensuring the accuracy and reliability of their results.
References
- El-Bendary, E. R. (2004). Synthesis and antimicrobial evaluation of 3-hydrazino-quinoxaline derivatives and their cyclic analogues. [Source not further specified in provided text]
- Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 16(9), 7483–7499.
- El-Bendary, E. R., & El-Sherbeny, M. A. (2004). Synthesis and antimicrobial evaluation of 3-hydrazino-quinoxaline derivatives and their cyclic analoaues. Archives of Pharmacal Research, 27(2), 175-181.
- Parmar, S. S., Heeb, E., & Davidson, A. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. California Air Resources Board.
- Wang, Y., Wu, J., & Gu, J. (2006). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry, 78(19), 6885–6892.
- [Source not available]
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Stack Exchange. (2014, October 15). Why doesn't the Brady's test (2,4-DNPH) work on carboxylic acids? Chemistry Stack Exchange. Retrieved from [Link]
- [Source not available]
- Agilent Technologies. (2016).
- [Source not available]
- LibreTexts. (2023, August 12). 19.9: Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Chemistry LibreTexts.
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- Glomb, M. A., & Pfahler, C. (2001). Liquid Chromatographic Analysis of α-Dicarbonyls Using Girard-T Reagent Derivatives. Journal of Agricultural and Food Chemistry, 49(7), 3367–3373.
- Hyper ACADEMIC CHANNEL,(CHEM AND MTC). (2021, December 6). REACTION OF CARBONYL COMPOUNDS WITH PHENYLHYDRAZINE AND BRADY'S REAGENT. LESSON 4 [Video]. YouTube.
- [Source not available]
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Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
- [Source not available]
-
Quora. (2016, January 9). Can esters react with DNPH? Retrieved from [Link]
- [Source not available]
- LibreTexts. (2023, January 22).
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Sources
- 1. Synthesis of hydrazones derivatives of quinoxalinone--prospective antimicrobial and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Synthesis of Pyrazoles from 3-Hydrazino-1-methyl-2(1H)-quinoxalinone: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical comparison of synthetic routes to pyrazoles, with a primary focus on the utilization of 3-Hydrazino-1-methyl-2(1H)-quinoxalinone as a key building block. As Senior Application Scientists, our goal is to move beyond mere procedural listings and delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. We will objectively evaluate the performance of this quinoxalinone-based method against two classical and widely adopted alternatives: the Knorr Pyrazole Synthesis and the Huisgen 1,3-Dipolar Cycloaddition. This analysis is supported by experimental data to provide a clear, evidence-based comparison for researchers in the field of medicinal chemistry and drug development, where pyrazole scaffolds are of significant interest due to their diverse pharmacological activities.[1]
Introduction: The Significance of Pyrazole Synthesis and the Role of Quinoxalinone Precursors
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] Consequently, the development of efficient and versatile synthetic methodologies for accessing substituted pyrazoles is a topic of continuous research.
Quinoxalinone derivatives, themselves biologically relevant heterocycles, offer a unique entry point to novel pyrazole structures. The strategic use of this compound as a precursor allows for the direct incorporation of the quinoxalinone moiety into the final pyrazole product, creating hybrid molecules with potentially synergistic or unique pharmacological profiles. This guide will validate the synthesis of pyrazoles from this specific precursor and compare its efficacy and practicality against established methods.
Synthetic Pathway Overview
This guide will dissect and compare three distinct synthetic strategies for the formation of pyrazoles.
Figure 2: Synthetic pathway for the preparation of the quinoxalinone precursor.
Formation of the Pyrazole Ring
The core of this method is the condensation reaction between this compound and a 1,3-dicarbonyl compound, such as acetylacetone (2,4-pentanedione), to yield the corresponding 1-(1-methyl-2(1H)-quinoxalin-3-yl)-3,5-dimethylpyrazole.
Mechanism and Rationale: This reaction is analogous to the classical Knorr pyrazole synthesis. The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The choice of solvent is crucial; a non-protic solvent like THF is often preferred to avoid side reactions with the hydrazine. The reaction is typically carried out under reflux to provide the necessary activation energy for the cyclization and dehydration steps.
A key consideration with unsymmetrical 1,3-diketones is the potential for the formation of regioisomers. The regiochemical outcome is dictated by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. The initial nucleophilic attack of the hydrazine will preferentially occur at the more electrophilic and less sterically hindered carbonyl group.
Alternative Method 1: The Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is the most fundamental and widely used method for pyrazole synthesis. It involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.
Mechanism and Rationale: The reaction proceeds through the formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular attack of the second nitrogen atom on the remaining carbonyl group, leading to a five-membered ring intermediate which then dehydrates to form the aromatic pyrazole. The reaction is often catalyzed by a small amount of acid, which protonates a carbonyl oxygen, increasing its electrophilicity. The high stability of the resulting aromatic pyrazole ring provides a strong thermodynamic driving force for the reaction, often leading to high yields.
Figure 3: Simplified mechanism of the Knorr pyrazole synthesis.
Alternative Method 2: The Huisgen 1,3-Dipolar Cycloaddition
The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocycles, including pyrazoles. This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.
Mechanism and Rationale: For pyrazole synthesis, a common 1,3-dipole is a diazo compound (e.g., diazomethane or a derivative), and the dipolarophile is an alkyne. The reaction is believed to proceed via a concerted pericyclic mechanism, where the two new sigma bonds are formed simultaneously. [2][3]This concerted nature often leads to high stereospecificity. The regioselectivity of the cycloaddition is governed by the electronic properties of the substituents on both the diazo compound and the alkyne, as described by frontier molecular orbital (FMO) theory. A significant advantage of this method is that it can be performed under mild, often catalyst-free conditions by simply heating the reactants. [4]
Figure 4: Simplified mechanism of the Huisgen 1,3-dipolar cycloaddition for pyrazole synthesis.
Comparative Analysis of Synthetic Methods
The choice of synthetic route to a particular pyrazole derivative depends on several factors, including the availability of starting materials, desired substitution pattern, scalability, and reaction conditions. Below is a comparative summary of the three methods discussed.
| Feature | Synthesis from this compound | Knorr Pyrazole Synthesis | Huisgen 1,3-Dipolar Cycloaddition |
| Starting Materials | Substituted quinoxalinone, 1,3-dicarbonyl | Hydrazine/substituted hydrazine, 1,3-dicarbonyl | Diazo compound, alkyne |
| Key Transformation | Cyclocondensation | Cyclocondensation | [3+2] Cycloaddition |
| Typical Yield | Good to Excellent | Generally High (can be >90%) [5] | Good to High [4] |
| Reaction Conditions | Refluxing in a suitable solvent (e.g., THF, ethanol) | Often mild, can be run at room temperature or with gentle heating; sometimes acid-catalyzed | Often requires heating; can be catalyst-free |
| Regioselectivity | An issue with unsymmetrical diketones | A significant challenge with unsymmetrical diketones | Generally good to excellent, predictable by FMO theory |
| Advantages | Direct incorporation of a complex, biologically relevant moiety; good yields. | Simple, robust, widely applicable, readily available starting materials. | High regioselectivity, mild conditions possible, broad substrate scope. |
| Disadvantages | Requires synthesis of the quinoxalinone precursor; potential for regioisomers. | Regioselectivity issues with unsymmetrical substrates. | Diazo compounds can be hazardous and require careful handling. |
Experimental Protocols
Protocol 1: Synthesis of 1-(1-methyl-2(1H)-quinoxalin-3-yl)-3,5-dimethylpyrazole (Representative Procedure)
This protocol is adapted from the reaction of a similar hydrazino-quinoxaline derivative.
Synthesis of this compound:
-
N-Methylation: To a solution of 3-methyl-2(1H)-quinoxalinone (1 eq.) in a suitable solvent such as DMF, add a base like potassium carbonate (1.5 eq.). Stir the mixture at room temperature for 30 minutes. Add methyl iodide (1.2 eq.) dropwise and continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1,3-dimethyl-2(1H)-quinoxalinone.
-
Chlorination: A mixture of 1,3-dimethyl-2(1H)-quinoxalinone (1 eq.) and phosphorus oxychloride (5 eq.) is heated at reflux for 3 hours. After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully poured into crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to give 3-chloro-1-methyl-2(1H)-quinoxalinone.
-
Hydrazinolysis: A solution of 3-chloro-1-methyl-2(1H)-quinoxalinone (1 eq.) in ethanol is treated with an excess of hydrazine hydrate (10 eq.). The mixture is heated at reflux for 4-6 hours. [5]After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford this compound.
Pyrazole Formation:
-
A mixture of this compound (1.0 mmol) and acetylacetone (1.1 mmol) in anhydrous tetrahydrofuran (20 mL) is heated at reflux for 8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford the target pyrazole.
Protocol 2: Knorr Synthesis of 3,5-Dimethylpyrazole
This high-yield protocol is adapted from a literature procedure. [5]
-
In a reaction flask, add hydrazine hydrate (1 eq.) to water.
-
Cool the solution to 15°C in an ice bath.
-
Slowly add acetylacetone (1 eq.) dropwise to the stirred solution, maintaining the temperature at 15°C.
-
After the addition is complete, continue stirring at 15°C for 2 hours.
-
The product precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 3,5-dimethylpyrazole.
-
A reported yield for this reaction is approximately 95%. [5]
Protocol 3: Huisgen 1,3-Dipolar Cycloaddition for Pyrazole Synthesis (Representative Procedure)
This is a general protocol for a catalyst-free cycloaddition. [4]
-
Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.
-
In a sealed tube, dissolve the alkyne (e.g., propyne, handled as a solution or condensed gas) (1 eq.) in a suitable solvent or use it neat.
-
Add a solution of the diazo compound (e.g., diazoethane) (1.1 eq.) in a compatible solvent (e.g., ether).
-
Seal the tube and heat the reaction mixture at a temperature ranging from 80 to 120°C for several hours, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully vent the tube.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield the desired pyrazole.
Conclusion and Expert Recommendations
The synthesis of pyrazoles from this compound presents a viable and attractive method for the creation of novel heterocyclic scaffolds. This approach offers the distinct advantage of directly incorporating the quinoxalinone moiety, which is of interest in medicinal chemistry. The reaction proceeds under relatively straightforward conditions, and while regioselectivity can be a concern with unsymmetrical diketones, this can often be predicted or controlled based on the electronic and steric nature of the substrate.
When compared to the classical Knorr synthesis, the quinoxalinone-based method is more specialized, targeting a specific class of complex pyrazoles. The Knorr synthesis remains the go-to method for simple, unfunctionalized pyrazoles due to its simplicity, high yields, and the low cost of starting materials.
The Huisgen 1,3-dipolar cycloaddition offers a powerful alternative, particularly when high regioselectivity is required. However, the need to handle potentially hazardous diazo compounds can be a significant drawback, especially on a larger scale.
Recommendation for Researchers:
-
For the synthesis of novel, complex pyrazoles incorporating a quinoxalinone framework for biological screening, the hydrazino-quinoxalinone method is highly recommended. The synthesis of the precursor is a manageable multi-step process that opens the door to a unique chemical space.
-
For the rapid, large-scale synthesis of simple pyrazole cores, the Knorr pyrazole synthesis remains the most practical and economical choice.
-
When precise control over regiochemistry is paramount, and the necessary precautions for handling diazo compounds can be implemented, the Huisgen 1,3-dipolar cycloaddition is an excellent and powerful tool.
Ultimately, the optimal synthetic strategy will be dictated by the specific goals of the research program, balancing factors of novelty, efficiency, safety, and scale.
References
-
Vuluga, D., Legros, J., Crousse, B., & Bonnet-Delpon, D. (2011). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 13(4), 834-836. Available at: [Link]
-
Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis, characterization of new heterocyclic compound: pyrazolyl hydrazino quinoxaline derivative: 3-[5-(hydroxy1methyl)-1-phenylpyrazol-3-yl]. Retrieved from [Link]
-
Shawali, A. S., Abdallah, M. A., & El-Shehry, M. F. (2004). Reaction of 2-hydrazino-3-methylquinoxaline with aryl-1,3-diketones: A structural reinvestigation. Arkivoc, 2004(12), 115-124. Available at: [Link]
-
Longdom Publishing. (n.d.). Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives. Retrieved from [Link]
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598. Available at: [Link]
-
Wiley Online Library. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(31), 12293-12307. Available at: [Link]
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- 3. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Hydrazino-1-methyl-2(1H)-quinoxalinone
Executive Summary: Navigating the Disposal of a Dual-Hazard Compound
3-Hydrazino-1-methyl-2(1H)-quinoxalinone is a heterocyclic compound of interest in pharmaceutical research and development. Its structure, incorporating both a quinoxalinone core and a reactive hydrazine moiety, presents a dual-hazard profile that demands a rigorous and informed approach to its handling and disposal. The hydrazine group imparts characteristics of high reactivity, potential carcinogenicity, and acute toxicity, while the quinoxaline backbone can also contribute to biological activity and environmental persistence.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols for related chemical classes. As specific safety data for this exact molecule is not extensively published, the procedures outlined herein are synthesized from authoritative data on hydrazines and quinoxaline derivatives. The primary directive is to always prioritize disposal through a licensed environmental management contractor. The causality behind each procedural step is explained to ensure a deep understanding and foster a culture of safety and self-validation within the laboratory.
Hazard Profile: Understanding the "Why" Behind the Procedure
The disposal protocols for this compound are directly derived from its inherent chemical hazards. The hydrazine functional group is the primary driver of its risk profile.
Table 1: Summary of Key Chemical Hazards
| Hazard Category | Description | Rationale for Disposal Protocol | Authoritative Source(s) |
|---|---|---|---|
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1] | Procedures must minimize direct contact, aerosol generation, and environmental release. All waste must be securely contained and clearly labeled. | Sigma-Aldrich, Fisher Scientific[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] May cause an allergic skin reaction. | Mandates the use of robust Personal Protective Equipment (PPE), including chemical-resistant gloves, lab coats, and eye/face protection. Spill response kits must be readily available. | Sigma-Aldrich, Fisher Scientific[1] |
| Carcinogenicity | May cause cancer.[1] Hydrazine is classified as a Group 2A or 2B carcinogen by IARC. | All waste is considered carcinogenic (cytotoxic) and must be segregated and disposed of according to regulations for this waste class, typically via high-temperature incineration. | Sigma-Aldrich, Fisher Scientific[1] |
| Reactivity | Hydrazines are highly reactive and can combust when in contact with oxidants.[2] Decomposes on heating to produce toxic fumes of nitrogen oxides (NOx) and ammonia. | Waste must be segregated from oxidizing agents, acids, and other incompatible materials. Storage containers must be kept tightly closed and in a cool, well-ventilated area.[3][4] | University of California[2], S D Fine-Chem |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | Direct disposal to drains or waterways is strictly prohibited. All waste, including dilute solutions from rinsing, must be collected as hazardous waste. | Sigma-Aldrich |
The Disposal Workflow: A Decision-Making Framework
Effective and compliant disposal begins with a clear, logical workflow. The following diagram illustrates the decision-making process from the point of waste generation to its final disposition.
Caption: Decision workflow for the safe disposal of this compound waste.
Core Disposal Protocols: Step-by-Step Methodologies
Adherence to the following protocols is mandatory for ensuring the safety of laboratory personnel and maintaining regulatory compliance.
Personal Protective Equipment (PPE)
Before handling the compound in any form (pure, in solution, or as waste), the following PPE is the minimum requirement:
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Double-gloving is recommended. Use a heavier-duty glove, such as neoprene, over a standard nitrile glove.
-
Body Protection: A chemical-resistant laboratory coat, long pants, and closed-toe shoes are required.
Causality: The compound is a skin and eye corrosive and is toxic upon dermal contact.[1] This level of PPE is necessary to prevent any direct contact with the skin or eyes.
Waste Segregation and Storage
-
Segregation: All waste streams containing this compound must be kept separate from other chemical waste, particularly:
-
Oxidizing agents (e.g., nitrates, peroxides, hypochlorites)
-
Strong acids
-
Metals
-
-
Container: Use only designated, compatible hazardous waste containers (e.g., High-Density Polyethylene (HDPE) or glass) with a secure, tightly-sealing lid.[3]
-
Labeling: The waste container must be clearly and durably labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Approximate concentration and solvent (if in solution)
-
The appropriate hazard warnings: "Toxic," "Carcinogen," "Corrosive," "Environmental Hazard"
-
The date of accumulation start.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated Satellite Accumulation Area (SAA) away from heat, direct sunlight, and incompatible materials.[5] The storage area should have secondary containment.
Causality: Improper segregation can lead to violent chemical reactions due to the reactivity of the hydrazine moiety.[2] Clear labeling and proper storage are regulatory requirements and are critical for preventing accidental exposures or mishandling by waste management personnel.[6]
Protocol for Small Spill (<1 g) Management
-
Alert & Restrict: Alert personnel in the immediate vicinity. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If working in a fume hood, keep the sash at the lowest practical height.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully collect the absorbed material using non-sparking tools (e.g., plastic scoop) and place it into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Dispose: Seal, label, and dispose of the waste container as described in Section 4.2.
Causality: A rapid and controlled response prevents the spread of contamination and minimizes inhalation exposure. Using inert, non-combustible materials mitigates the fire risk associated with hydrazines.[7]
Protocol for Large Spill (>1 g) Management
-
Evacuate: Immediately evacuate the laboratory. Do not attempt to clean it up yourself.
-
Isolate: Close the laboratory doors and restrict access.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and your supervisor immediately. Provide them with the chemical name and an estimate of the quantity spilled.
-
Await Response: Await the arrival of the trained emergency response team.
Causality: Large spills pose a significant inhalation and contact hazard that requires specialized equipment and training to manage safely. The primary responsibility of the researcher is to ensure their own safety and that of their colleagues by evacuating and alerting the proper authorities.
Disposal of Unused Product and Contaminated Labware
-
Primary Disposal Route: The safest and most compliant method for disposing of unused this compound is through your institution's EHS-managed waste program.[3] The material will be packaged by trained personnel and sent to a licensed hazardous waste facility for high-temperature incineration.[8]
-
Contaminated Labware:
-
Disposable Items: All disposable items (e.g., pipette tips, gloves, weighing paper) that have come into contact with the compound must be placed directly into the designated solid hazardous waste container.
-
Reusable Glassware: Rinse glassware three times with a suitable solvent (e.g., ethanol or methanol). The first two rinses must be collected and disposed of as liquid hazardous waste. The third rinse may be collected as well, or if local regulations permit, disposed of down the drain with copious amounts of water. Consult your EHS department for specific guidance on solvent rinsing. After rinsing, the glassware can be washed normally.
-
Causality: High-temperature incineration is the preferred disposal method for many toxic and carcinogenic organic compounds as it ensures complete destruction of the hazardous material.[8] A triple-rinse procedure for glassware is a standard laboratory practice to effectively decontaminate surfaces before they are reintroduced for general use.
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World Health Organization. (1987). Hydrazine (EHC 68, 1987). INCHEM. [Link]
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University of California. (2018). Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine. [Link]
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Difaem e.V. & Ecumenical Pharmaceutical Network. (n.d.). A safety and chemical disposal guideline for Minilab users. [Link]
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University of Wollongong. (2018). Laboratory Waste Disposal Guidelines. [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]
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S D Fine-Chem Limited. (n.d.). HYDRAZINE HYDRATE 60% - GHS Safety Data Sheet. [Link]
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Defense Technical Information Center (DTIC). (1986). Safety and Handling of Hydrazine. [Link]
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UNSW Sydney. (2022). Laboratory Hazardous Waste Disposal Guideline – HS321. [Link]
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PubChem. (n.d.). 3-Hydrazinoquinoxalin-2-ol. National Center for Biotechnology Information. [Link]
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Longdom Publishing. (2017). Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Hydrazines. [Link]
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University of Essex. (n.d.). Laboratory Waste Disposal Handbook. [Link]
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Synerzine. (2018). Safety Data Sheet: Quinoxaline. [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. [Link]
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El-Sayed, W. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Scientific Reports. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. [Link]
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ResearchGate. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives.... [Link]
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- 5. synerzine.com [synerzine.com]
- 6. unsw.edu.au [unsw.edu.au]
- 7. chemicalbook.com [chemicalbook.com]
- 8. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-Hydrazino-1-methyl-2(1H)-quinoxalinone
Executive Safety Summary
Handling 3-Hydrazino-1-methyl-2(1H)-quinoxalinone requires a safety protocol that goes beyond standard organic chemistry practices. As a hydrazine derivative, this compound possesses a specific "toxicophore"—the hydrazine moiety (-NHNH₂)—which presents risks of severe skin sensitization , potential carcinogenicity , and acute toxicity upon inhalation or dermal contact.[1][2]
This guide synthesizes toxicological data with practical laboratory logistics to ensure zero-exposure handling. The core philosophy here is containment at the source : PPE is the final barrier, not the primary control.
Hazard Profile & Risk Assessment
The following hazard assessment is derived from structural activity relationships (SAR) of hydrazine derivatives and specific safety data for quinoxalinones.
| Hazard Class | Risk Description | Critical H-Codes |
| Acute Toxicity | Toxic if swallowed or in contact with skin.[1][2][3][4] The lipophilic quinoxalinone ring facilitates dermal absorption, while the hydrazine group attacks metabolic pathways. | H301, H311 |
| Sensitization | High Risk. Hydrazines are potent haptens.[2] Repeated exposure, even at sub-toxic levels, can lead to anaphylactic responses.[1][2] | H317 |
| Carcinogenicity | Suspected human carcinogen.[5] Hydrazine derivatives are known alkylating agents capable of DNA damage. | H350 |
| Physical | Solid powder. Prone to electrostatic charging, leading to aerosolization during weighing. | N/A |
Expert Insight: Do not rely solely on the molecular weight (190.2 g/mol ) to assume low volatility.[1][2] The primary risk during the solid phase is dust inhalation and surface contamination that is transferred to skin later.
PPE Specification Matrix
Select PPE based on the scale of operation. The "Standard" protocol applies to analytical handling (<100 mg), while "High Exposure" applies to synthesis or preparative scales (>100 mg).[1][2]
| PPE Component | Standard Protocol (<100 mg) | High Exposure Protocol (>100 mg) | Scientific Rationale |
| Hand Protection | Double Gloving: 1. Inner: Nitrile (4 mil)2.[1][2] Outer: Nitrile (Extended Cuff, 5-8 mil) | Laminate Barrier: 1. Inner: Silver Shield® / 4H® (Laminate)2.[1][2][6] Outer: Nitrile (for dexterity) | Hydrazines permeate standard nitrile.[1][2] Laminate films provide >480 min breakthrough time against small nitrogenous bases. |
| Respiratory | Engineering Control: Fume Hood (Face velocity 80-100 fpm) | PAPR or N95: If outside a hood, a Powered Air Purifying Respirator (HEPA) is mandatory.[1][2] | N95 filters particulates but not vapors. Engineering controls are primary; respirators are secondary. |
| Eye Protection | Chemical Goggles: Must seal against the face. | Face Shield + Goggles: Full face protection required during solubilization. | Safety glasses allow dust entry from the side. Hydrazines are severe eye irritants (H318).[1][2] |
| Body Defense | Lab Coat: Flame-resistant, buttoned to neck.[1][2] | Tyvek® Sleeves/Apron: Disposable over-garments required. | Prevents accumulation of dust on fabric that can be re-aerosolized in "clean" areas (e.g., offices).[1][2] |
Operational Protocol: Step-by-Step
Phase A: Preparation (The "Clean" Zone)[1][2]
-
Static Control: Place an ionizing fan or anti-static gun inside the fume hood. This compound is a dry organic powder and will "fly" if electrostatically charged.[1][2]
-
Solvent Staging: Pre-measure solvents (e.g., DMSO, Methanol) before opening the compound vial to minimize open-container time.[1][2]
-
Waste Setup: Prepare a solid waste container labeled "Toxic - Hydrazine Derivative" and a liquid waste container with a 5% Bleach (Sodium Hypochlorite) solution for immediate pipette tip decontamination.[1][2]
Phase B: Handling (The "Hot" Zone)[1][2]
-
Donning: Put on inner gloves, then lab coat, then outer gloves.[2] Pull outer glove cuffs over the lab coat sleeves.
-
Weighing:
-
Open the vial only inside the fume hood.
-
Use a disposable spatula. Do not reuse spatulas even if cleaned.
-
Technique: If the powder is clumpy, do not crush it vigorously, as this ejects fine particles.[2] Press gently.
-
-
Solubilization: Add solvent immediately to the weighed solid. Once in solution, the inhalation risk drops significantly, but the permeation risk (skin absorption) increases.[1][2]
Phase C: Decontamination & Doffing[1][2]
-
Primary Decon: Wipe the balance area with a paper towel soaked in 10% Bleach , followed by water. The hypochlorite oxidizes hydrazine residues into inert nitrogen gas and salts.
-
Doffing Sequence (Critical):
-
Remove Outer Gloves inside the hood and discard into hazardous waste.
-
Remove Eye Protection .
-
Remove Lab Coat (hang inside the lab or place in laundry bag; never wear into break rooms).[1][2]
-
Remove Inner Gloves last, peeling from the inside out to avoid touching the outer surface.
-
Wash Hands immediately with soap and tepid water for 60 seconds.
-
Emergency Response
-
Skin Contact: Immediate flush with water for 15 minutes.[7] Do not use solvents (ethanol/DMSO) to wash skin; they act as vehicles, driving the toxin deeper into the dermis.[1][2]
-
Spill (Solid): Do not sweep (creates dust).[1][2] Cover with wet paper towels (water or dilute bleach), then scoop into a bag.[1][2]
-
Spill (Liquid): Absorb with vermiculite or sand.[1][2] Treat the area with 5% bleach solution to neutralize.
Visualized Safety Workflow
The following diagram illustrates the "Defense in Depth" strategy for handling this compound, prioritizing engineering controls over PPE.
Figure 1: Operational workflow emphasizing the escalation of PPE based on quantity and the critical neutralization step.
References
-
PubChem. (n.d.).[1][2][8] this compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1][2]
-
European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: Hydrazine. Retrieved October 26, 2023, from [Link][1][2]
-
American Chemical Society (ACS). (2000).[1][2] Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved October 26, 2023, from [Link][1][2]
Sources
- 1. 2-Hydrazinoquinoxaline | C8H8N4 | CID 289847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline, 2-hydrazinyl- | C9H9N3 | CID 85111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylquinoxalin-2-ol | C9H8N2O | CID 26384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. spokane.wsu.edu [spokane.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. 2-Hydroxyquinoline | C9H7NO | CID 6038 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
